Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWWKGGTIYZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732164 | |
| Record name | Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-35-7 | |
| Record name | Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101120-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS number
An In-depth Technical Guide to Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its fused bicyclic structure, a pyrazolo[1,5-a]pyridine core, is recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, mechanistic considerations, applications as a key intermediate, and essential safety protocols. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile molecule in the synthesis of novel therapeutic agents, particularly in the field of antitubercular drug discovery.[2][3]
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to all research and development. The Chemical Abstracts Service (CAS) has assigned the number 1101120-35-7 to this compound.[4][5][6][7] This unique identifier ensures precise communication and information retrieval across global databases and publications.
The structural and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1101120-35-7 | [4][8][9] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][10][11] |
| Molecular Weight | 205.21 g/mol | [4][7][10] |
| IUPAC Name | This compound | [9] |
| SMILES | CCOC(=O)C1=C2C=C(N)C=CN2N=C1 | [9][10] |
| InChIKey | PEZWWKGGTIYZPN-UHFFFAOYSA-N | [9][10] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% | [4] |
| Storage | Store in a cool, dry, well-ventilated place. | [8] |
Synthesis and Mechanistic Insights
The construction of the pyrazolo[1,5-a]pyridine ring system is a topic of considerable interest, with several synthetic strategies reported in the literature.[12][13][14] A prevalent and effective method for synthesizing esters like this compound involves a [3+2] cycloaddition reaction.[2]
This synthetic rationale is powerful because it efficiently constructs the fused bicyclic core in a single, convergent step. The mechanism hinges on the generation of an N-ylide from an N-aminopyridine intermediate, which then acts as a 1,3-dipole.
Generalized Synthetic Workflow:
-
N-Amination of Pyridine: A substituted pyridine (e.g., 2-amino-6-methylpyridine) is first N-aminated. A common aminating agent is O-(mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH). This step forms a reactive N-aminopyridinium salt. The choice of aminating agent is critical; MSH, for example, is often preferred for its efficiency and the relative stability of the resulting salt.
-
In-situ Ylide Formation & Cycloaddition: The N-aminopyridinium salt is treated with a mild base (e.g., K₂CO₃) to generate a transient N-pyridinium ylide in situ. This highly reactive 1,3-dipole immediately undergoes a cycloaddition reaction with an appropriate propiolate ester, such as ethyl propiolate.
-
Aromatization: The resulting cycloadduct rapidly undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine scaffold.
The diagram below illustrates this key transformation.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity for this compound rely on standard analytical techniques. While detailed spectral data is often proprietary to commercial suppliers, a scientist would expect the following characteristic signals:
-
¹H NMR: Resonances corresponding to the aromatic protons on the pyrazolo[1,5-a]pyridine core, a singlet for the C2-proton, signals for the amino (-NH₂) group protons, and the characteristic quartet and triplet of the ethyl ester group (-OCH₂CH₃).
-
¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the aliphatic carbons of the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 206.09, corresponding to the formula C₁₀H₁₂N₃O₂⁺.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically showing a single major peak under appropriate chromatographic conditions.
Commercial suppliers often provide access to these analytical data upon request, which is a critical step in experimental validation.[5]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The pyrazolo[1,5-a]pyridine scaffold is considered an isostere of purine and has been explored for a wide range of biological activities.[14]
Key Application: Antitubercular Agents
A significant application of this molecule is in the synthesis of novel antitubercular agents.[2] Research has demonstrated that pyrazolo[1,5-a]pyridine-3-carboxamides, which are synthesized directly from this ethyl ester, exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) strains.[2][3]
The synthetic utility stems from the two reactive handles on the molecule:
-
The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid. The acid is then activated and coupled with various amines to generate a diverse library of carboxamide derivatives. This is a cornerstone of structure-activity relationship (SAR) studies.
-
The 5-Amino Group: While often retained for its electronic properties, this amino group offers a potential site for further functionalization to modulate the compound's physicochemical properties, such as solubility and cell permeability.
The work by Lu, et al., highlights compounds derived from this scaffold that not only show nanomolar minimum inhibitory concentrations (MICs) against Mtb but also demonstrate efficacy in infected mouse models, marking this as a highly promising lead for future drug development.[2]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated location away from incompatible materials.[8]
-
Hazard Profile: While a specific safety data sheet (SDS) should always be consulted, related heterocyclic amines and esters may be harmful if swallowed and can cause skin and eye irritation.[9][15]
Researchers should always obtain and review the latest SDS from the supplier before handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 1101120-35-7|this compound|BLD Pharm [bldpharm.com]
- 6. Ethyl 5-AMinoopyrazolo[1,5-a]pyridine-3-carboxylate | 1101120-35-7 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1101120-35-7 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 10. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 11. This compound | 1101120-35-7 | INDOFINE Chemical Company [indofinechemical.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 14. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 15. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a fused, N-heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar framework and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No: 1101120-35-7) is a particularly valuable derivative of this core. Possessing two key functional "handles"—a nucleophilic amino group and a modifiable ester—this molecule serves as a highly versatile building block for the synthesis of compound libraries in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering a technical resource for researchers and scientists in the field.
Physicochemical and Structural Properties
This compound is a stable organic compound under standard conditions. The core of the molecule is a bicyclic 10π-electron aromatic system, which confers significant planarity.[5] This planarity is a crucial feature, as it often dictates how the molecule interacts with the planar pockets of biological targets like protein kinases.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1101120-35-7 | [6][7] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [8][9] |
| Molecular Weight | 205.21 g/mol | [8] |
| Density | 1.3 ± 0.1 g/cm³ | |
| IUPAC Name | This compound | N/A |
| SMILES | CCOC(=O)C1=C2C=C(C=CN2N=C1)N | [8][9] |
| InChIKey | PEZWWKGGTIYZPN-UHFFFAOYSA-N | [8][9] |
// Define nodes for the atoms N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.6!"]; C3 [label="C", pos="-0.8,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.9!"]; C5 [label="C", pos="1.5,0.3!"]; C6 [label="C", pos="0.8,1.2!"]; C7 [label="C", pos="0.4,0!"];
// Substituents C_ester [label="C", pos="-1.8,-1.2!"]; O_ester1 [label="O", pos="-1.8,-2.1!"]; O_ester2 [label="O", pos="-2.8,-0.6!"]; C_ethyl1 [label="CH₂", pos="-3.8,-1.2!"]; C_ethyl2 [label="CH₃", pos="-4.8,-0.6!"]; N_amino [label="NH₂", pos="2.5,0.6!"];
// Draw bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C7 -- C3a [label=""]; C7 -- N2 [label=""]; C7 -- C6 [label=""];
// Double bonds edge [style=double]; N1 -- C6; C4 -- C5; C3 -- C7;
// Substituent bonds edge [style=solid]; C3 -- C_ester [label=""]; C_ester -- O_ester1 [style=double, label=""]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C5 -- N_amino [label=""];
// Add atom numbers node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.3, height=0.3, fixedsize=true]; N1_label [label="1", pos="0,1.5!"]; N2_label [label="2", pos="-1.2,0.8!"]; C3_label [label="3", pos="-1.2,-0.8!"]; C3a_label[label="3a", pos="0,-1.6!"]; C4_label [label="4", pos="1.6,-1.2!"]; C5_label [label="5", pos="1.9,0!"]; C6_label [label="6", pos="1.1,1.5!"]; C7_label [label="7", pos="0.8,-0.2!"]; }
Caption: Proposed workflow for the synthesis of the target compound.
Spectral Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the fused ring system, typically in the range of δ 6.5-8.5 ppm. The ethyl ester will present as a quartet around δ 4.1-4.3 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). The amino group (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the ester carbonyl carbon around δ 160-170 ppm. Aromatic carbons will resonate in the δ 100-150 ppm region. The ethyl group carbons will appear upfield, with the O-CH₂ at approximately δ 60 ppm and the CH₃ at around δ 14 ppm.
-
FT-IR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional groups. Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester group (around 1700-1725 cm⁻¹), and the C=C/C=N stretching vibrations of the aromatic core (1500-1650 cm⁻¹). [10][11]* Mass Spectrometry: High-resolution mass spectrometry is critical for confirming the molecular formula. The fragmentation pattern in EI-MS would likely involve the initial loss of an ethoxy radical (•OCH₂CH₃, M-45) or ethylene via McLafferty rearrangement, followed by the loss of carbon monoxide (CO). [12]
Table 2: Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₁₂N₃O₂]⁺ | 206.09241 |
| [M+Na]⁺ | [C₁₀H₁₁N₃O₂Na]⁺ | 228.07435 |
| [M-H]⁻ | [C₁₀H₁₀N₃O₂]⁻ | 204.07785 |
| [M]⁺ | [C₁₀H₁₁N₃O₂]⁺ | 205.08458 |
Data predicted and sourced from PubChemLite. [9]
Chemical Reactivity and Derivatization Potential
The true value of this compound in research and development lies in its potential for chemical modification. The amino and ester groups serve as orthogonal synthetic handles for building molecular complexity.
-
Reactions at the 5-Amino Group: The primary amino group is a potent nucleophile and a directing group for further reactions.
-
Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form a diverse range of amides and sulfonamides. This is a common strategy to explore structure-activity relationships (SAR).
-
Buchwald-Hartwig Cross-Coupling: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to generate diarylamine derivatives. [8] * Diazotization: Reaction with nitrous acid can convert the amino group into a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer reaction).
-
-
Reactions at the 3-Ester Group: The ethyl ester provides a gateway to other important functionalities.
-
Hydrolysis (Saponification): Base-catalyzed hydrolysis (e.g., with NaOH or LiOH) efficiently converts the ester to the corresponding carboxylic acid. This acid is a critical intermediate for forming amide bonds with a wide array of amines.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol (5-amino-3-(hydroxymethyl)pyrazolo[1,5-a]pyridine).
-
Transesterification: Reaction with other alcohols under acid or base catalysis can be used to swap the ethyl group for other alkyl groups, potentially modulating solubility or metabolic stability.
-
Caption: Key derivatization pathways for the target molecule.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold and its isosteres are integral to numerous compounds investigated for therapeutic use. Their ability to act as ATP-competitive inhibitors has made them particularly successful in the development of protein kinase inhibitors. [3]
-
Kinase Inhibition: Derivatives of this scaffold have been explored as inhibitors of PI3K, EGFR, B-Raf, and other kinases crucial to cancer cell signaling pathways. [3][13]The title compound is an ideal starting point for synthesizing focused libraries against such targets. The carboxylic acid derived from its hydrolysis can be coupled with various amine-containing fragments to probe the solvent-exposed regions of an enzyme's active site.
-
Scaffold for Combinatorial Chemistry: Its dual functionality allows for the rapid generation of large compound libraries. For example, the ester can be hydrolyzed, and the resulting acid can be coupled to a library of amines. Subsequently, the amino group can be acylated with a library of acid chlorides, creating a large matrix of diverse structures from a single, versatile core.
-
Bioisostere: The pyrazolo[1,5-a]pyridine ring system is often used as a bioisosteric replacement for other bicyclic heterocycles like indoles or benzimidazoles, offering a way to modulate physicochemical properties, improve metabolic stability, and escape existing patent claims. [2]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined structure, predictable spectral properties, and, most importantly, its orthogonal reactive sites make it an exceptionally valuable building block. Understanding its synthesis, reactivity, and derivatization potential allows researchers to efficiently generate novel molecules with tailored properties, accelerating the discovery of new therapeutic agents.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 1101120-35-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1101120-35-7 | INDOFINE Chemical Company [indofinechemical.com]
- 8. 1101120-35-7 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 9. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrazolo[1,5-a]pyridine scaffold, is a purine analog and is featured in numerous biologically active molecules. This technical guide provides a comprehensive analysis of the molecular structure of this compound, detailing its synthesis, spectroscopic characterization, and key structural features. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have been reported to exhibit antitrypanosomal, anticancer, and anti-inflammatory properties, among others.[1][2] The amenability of the pyrazolo[1,5-a]pyridine core to chemical modification at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive scaffold for drug design.[1] this compound, in particular, possesses key functional groups—an amino group and an ester—that can be readily derivatized to explore structure-activity relationships (SAR).
Synthesis and Structural Elucidation
Conceptual Synthetic Pathway
A plausible and widely utilized approach for the synthesis of the pyrazolo[1,5-a]pyridine core is the reaction of an aminopyridine derivative with a β-dicarbonyl compound or its equivalent. One of the most common methods for the preparation of pyrazolo[3,4-b]pyridines uses 5-aminopyrazole as a synthetic precursor.[3]
Conceptual Experimental Protocol:
A general protocol for the synthesis of a related compound, 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, involves the reaction of an N-aminopyridine with ethyl acetoacetate.[1] By analogy, the synthesis of this compound could potentially be achieved through a similar strategy, likely involving a substituted aminopyridine and a suitable β-ketoester.
-
Step 1: Formation of the N-aminopyridinium salt. A substituted pyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt.
-
Step 2: Cyclocondensation. The N-aminopyridinium salt is then reacted with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related derivative, in the presence of a base. The base facilitates the deprotonation of the N-aminopyridinium salt, leading to the formation of a reactive ylide, which then undergoes an intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring system.
Caption: Conceptual synthetic pathway for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of a closely related analog, 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, the expected spectral features can be inferred.[1]
Table 1: Predicted and Analog-Based Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted/Analog-Based Data | Interpretation |
| ¹H NMR | Ethyl group: δ 1.3-1.4 (t, 3H), δ 4.3-4.4 (q, 2H). Aromatic protons: δ 7.0-8.5 (m). Amino protons: δ 5.0-6.0 (br s, 2H). | The characteristic signals for the ethyl ester group are expected. The chemical shifts of the aromatic protons will depend on the substitution pattern. The amino protons will likely appear as a broad singlet. |
| ¹³C NMR | Ethyl group: δ ~14, δ ~60. Carbonyl carbon: δ ~165. Aromatic carbons: δ 100-150. | The spectrum will show the expected signals for the ethyl ester and the aromatic carbons of the fused ring system. |
| Infrared (IR) | N-H stretching (amino): ~3300-3500 cm⁻¹. C=O stretching (ester): ~1700 cm⁻¹. C=N and C=C stretching: ~1500-1650 cm⁻¹. | The presence of the amino and ester functional groups will be clearly indicated by their characteristic stretching frequencies. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: 206.09241.[4] | The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethoxy group or the entire ester functionality. |
Molecular Structure and Geometry
In the absence of a published crystal structure for this compound, its molecular geometry can be inferred from the crystal structure of a related compound, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.[5]
The pyrazolo[1,5-a]pyridine core is a planar bicyclic system. The fusion of the five-membered pyrazole ring and the six-membered pyridine ring results in a relatively rigid structure. The bond lengths and angles are expected to be within the normal ranges for sp²-hybridized carbons and nitrogens in aromatic systems.
The amino group at the 5-position is expected to be coplanar with the aromatic ring system to maximize resonance stabilization. The ester group at the 3-position may exhibit some rotational freedom around the C-C single bond connecting it to the pyrazole ring.
Caption: Key structural features of this compound.
Chemical Reactivity and Potential for Derivatization
The molecular structure of this compound offers several sites for chemical modification, making it a versatile building block for the synthesis of compound libraries.
-
The Amino Group: The primary amino group at the 5-position is a key site for functionalization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. These modifications can significantly impact the compound's biological activity and pharmacokinetic properties.
-
The Ester Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This provides another avenue for structural diversification.
-
The Pyridine Ring: The pyridine ring can potentially undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of this compound promising candidates for the development of new drugs for a variety of diseases. For example, related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been investigated as potent antitubercular agents.[6]
Conclusion
This compound is a molecule with a rich chemical scaffold that holds significant promise for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a comprehensive overview of its molecular structure, synthesis, and potential applications based on the well-established chemistry of the pyrazolo[1,5-a]pyridine class and data from closely related analogs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1101120-35-7|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. minstar.lookchem.com [minstar.lookchem.com]
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of a primary synthesis pathway for a key derivative, this compound. We will delve into the strategic considerations behind the synthesis, the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking to construct this valuable molecular architecture.
Introduction and Strategic Overview
This compound is a highly functionalized N-fused heterocyclic compound. The presence of the amino group at the C5 position and the ethyl ester at the C3 position provides two distinct handles for further chemical modification, making it a versatile building block for creating libraries of complex molecules.
The most robust and widely adopted strategy for constructing the pyrazolo[1,5-a]pyridine core involves a [3+2] cycloaddition reaction. This powerful transformation utilizes an N-aminopyridinium ylide as a 1,3-dipole, which reacts with a suitable dipolarophile to form the fused pyrazole ring. Our approach is therefore a two-stage process:
-
Formation of the Precursor: Synthesis of a stable N-aminopyridinium salt from a commercially available substituted pyridine.
-
Cycloaddition and Aromatization: In situ generation of the reactive N-ylide from the salt, followed by its reaction with a C3-synthon (the dipolarophile) to construct the target molecule.
This methodology is advantageous due to its high regioselectivity and the accessibility of the starting materials.
The Core Synthesis Pathway: A Mechanistic Dissection
The synthesis hinges on the reaction between an N-aminated 4-aminopyridine derivative and an electron-deficient alkyne. The "5-amino" substituent on the final product originates from the 4-amino group of the starting pyridine.
Stage 1: Synthesis of the 1,4-Diaminopyridinium Salt
The journey begins with the N-amination of 4-aminopyridine. This step installs the exocyclic nitrogen atom required to form the pyrazole ring. Various electrophilic aminating reagents can accomplish this, with hydroxylamine-O-sulfonic acid (HOSA) being a classic and effective choice.[1][2]
-
Causality: The pyridine nitrogen is nucleophilic and attacks the electrophilic nitrogen of HOSA. The resulting pyridinium salt is a stable, isolable crystalline solid, which serves as the direct precursor for the reactive ylide.[1]
Stage 2: Cycloaddition and Aromatization
This is the key bond-forming stage where the heterocyclic core is assembled.
-
In Situ Ylide Generation: The 1,4-diaminopyridinium salt is treated with a non-nucleophilic base, typically potassium carbonate. The base selectively deprotonates the exocyclic amino group (pKa is lower than the ring protons), generating the highly reactive 1-(iminopyridinium) ylide. This species is a neutral 1,3-dipole and is used immediately in the next step.[3]
-
[3+2] Cycloaddition: The generated ylide is intercepted by a dipolarophile. To obtain the target molecule, ethyl propiolate is the ideal reaction partner.[4][5] It provides the three-carbon backbone that will become C2, C3, and the carboxylate group of the pyrazole ring. The cycloaddition proceeds in a concerted fashion to form a bicyclic dihydropyrazolo[1,5-a]pyridine intermediate.[6]
-
Aromatization: The dihydro intermediate is not isolated. It readily undergoes oxidation to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system. Often, ambient oxygen or a mild oxidant present in the reaction medium is sufficient to drive this aromatization, resulting in the final product.
The overall transformation is highly regioselective. The nucleophilic carbon of the ylide attacks the most electrophilic carbon of the ethyl propiolate (the β-carbon), and the terminal nitrogen of the ylide attacks the α-carbon, leading specifically to the 3-carboxylate isomer.[7]
Visualizing the Synthesis and Mechanism
Overall Synthesis Pathway
Caption: Overall two-stage synthesis pathway.
Core Reaction Mechanism
Caption: Key mechanistic steps of the cycloaddition.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific scale and laboratory conditions.
Protocol 1: Synthesis of 1,4-Diaminopyridinium Iodide
This protocol is adapted from established procedures for N-amination of pyridines.[2]
Materials:
-
4-Aminopyridine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃)
-
Hydriodic acid (HI, 57%)
-
Deionized water
-
Absolute ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a fresh solution of hydroxylamine-O-sulfonic acid (1.0 eq.) in cold deionized water.
-
Addition of Pyridine: To the stirring HOSA solution, add 4-aminopyridine (2.5-3.0 eq.) portion-wise. The reaction is exothermic.
-
Heating: Heat the mixture on a steam bath at approximately 90°C for 20-30 minutes.
-
Basification & Evaporation: Cool the reaction to room temperature and add potassium carbonate (1.0 eq.) to neutralize the solution. Remove water and excess pyridine under reduced pressure using a rotary evaporator.
-
Extraction: Treat the solid residue with hot absolute ethanol and stir vigorously. Filter the hot solution to remove inorganic salts (potassium sulfate).
-
Precipitation: To the ethanolic filtrate, carefully add hydriodic acid (1.0 eq.). The product will begin to precipitate.
-
Isolation: Cool the mixture to -20°C for at least 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product, 1,4-diaminopyridinium iodide, should be an off-white to light yellow solid.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for [3+2] cycloaddition of pyridinium ylides.[4]
Materials:
-
1,4-Diaminopyridinium iodide (from Protocol 1)
-
Ethyl propiolate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous solvent (e.g., Ethanol, DMF, or Acetonitrile)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,4-diaminopyridinium iodide (1.0 eq.) and anhydrous potassium carbonate (2.0-2.5 eq.).
-
Solvent Addition: Add the anhydrous solvent and stir the suspension vigorously.
-
Addition of Dipolarophile: To the stirring suspension, add ethyl propiolate (1.1-1.2 eq.) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic solids, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.
Data Summary
The following table summarizes the key components and expected outcomes for the synthesis.
| Stage | Starting Material | Key Reagents | Product | Typical Yield |
| 1. Precursor Synthesis | 4-Aminopyridine | 1. HOSA2. K₂CO₃3. HI | 1,4-Diaminopyridinium Iodide | 60-75% |
| 2. Cycloaddition | 1,4-Diaminopyridinium Iodide, Ethyl Propiolate | K₂CO₃, Ethanol | This compound | 50-80% |
Yields are estimates based on similar transformations reported in the literature and are highly dependent on reaction scale and optimization.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process centered around the [3+2] cycloaddition of an N-aminopyridinium ylide. This guide outlines a robust pathway, from the N-amination of 4-aminopyridine to the final, highly regioselective cycloaddition with ethyl propiolate. The provided protocols offer a solid foundation for researchers to access this versatile heterocyclic building block, paving the way for further exploration in drug discovery and materials science.
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities. This guide provides a comprehensive overview of the key therapeutic applications of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide exemplary experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine scaffold, a rigid and planar fused N-heterocyclic system, has emerged as a cornerstone in the design of novel therapeutic agents.[1] Its synthetic tractability allows for the creation of diverse chemical libraries, making it an ideal starting point for drug discovery campaigns.[1] The unique electronic properties and three-dimensional arrangement of the pyrazolo[1,5-a]pyridine core enable it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This includes, but is not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][3][4]
Anticancer Activity: Targeting Key Signaling Cascades
The most extensively studied application of the pyrazolo[1,5-a]pyridine scaffold is in oncology. Numerous derivatives have demonstrated potent activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream substrates.[2] This disruption of signaling pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Key kinase families targeted by pyrazolo[1,5-a]pyridine-based inhibitors include:
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes play a critical role in cell growth, survival, and proliferation. Several pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective PI3K inhibitors, with some showing isoform selectivity.[5][6]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[7][8]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. Pyrazolo[1,5-a]pyridines have been developed as inhibitors of p38 kinase.[9]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. A pyrazolo[1,5-a]pyrimidine derivative, BS-194, has been identified as a potent inhibitor of CDK1, 2, and 9, demonstrating antitumor effects in preclinical models.[10]
-
Tropomyosin Receptor Kinases (Trks): These are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors. The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several approved and clinical-stage Trk inhibitors.[11][12]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer. Pyrazolo[1,5-a]pyridine-based PI3K inhibitors effectively block this pathway.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
An In-Depth Technical Guide to Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique bicyclic structure, combining the features of both pyrazole and pyridine rings, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Detailed synthetic protocols, mechanistic insights, and data-driven discussions are presented to equip researchers and drug development professionals with the essential knowledge to effectively utilize this valuable synthon.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, selective, and drug-like molecules.[1] This is attributed to its rigid, planar geometry and the strategic placement of nitrogen atoms which can engage in crucial hydrogen bonding interactions with biological targets.[1] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that can be fine-tuned through substitution to modulate the compound's physicochemical properties and biological activity.
This compound, in particular, is a highly functionalized derivative of this scaffold. The presence of a reactive amino group at the 5-position and an ethyl ester at the 3-position provides two distinct handles for further chemical modification, making it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthesis and Mechanism
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic strategies. A common and effective method for the preparation of derivatives such as this compound involves a 1,3-dipolar cycloaddition reaction. This approach offers a high degree of convergence and allows for the introduction of diverse substituents.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound commences with a substituted pyridine, which undergoes N-amination followed by a cycloaddition with an appropriate propiolate. A detailed, step-by-step protocol based on established methodologies for similar compounds is outlined below.[2]
Step 1: N-Amination of 2-Amino-6-methylpyridine
The synthesis begins with the N-amination of a suitable pyridine precursor. For the target molecule, 2-amino-6-methylpyridine is a logical starting point. The amination can be achieved using an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).[2]
-
Protocol:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add the aminating agent (e.g., DNPH, 1.1 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C for DNPH) for a specified duration (typically 18-24 hours).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate N-aminopyridinium salt is typically used in the next step without further purification after a basic work-up to neutralize the reaction mixture and remove byproducts.
-
Step 2: 1,3-Dipolar Cycloaddition
The N-aminopyridinium ylide, generated in situ from the N-aminopyridinium salt in the presence of a base, undergoes a 1,3-dipolar cycloaddition with ethyl propiolate. This reaction forms the pyrazolo[1,5-a]pyridine ring system.
-
Protocol:
-
To the crude N-aminopyridinium salt from the previous step, add a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to generate the N-aminopyridinium ylide.
-
Slowly add ethyl propiolate (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 18-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Mechanistic Rationale
The key transformation in this synthesis is the [3+2] cycloaddition reaction. The N-aminopyridinium salt, upon deprotonation by a base, forms a 1,3-dipole (the N-aminopyridinium ylide). This ylide then reacts with the dipolarophile (ethyl propiolate) in a concerted or stepwise fashion to form the five-membered pyrazole ring, which is fused to the original pyridine ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.
| Property | Value | Source |
| CAS Number | 1101120-35-7 | [3][4] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | White to yellow solid | |
| SMILES | CCOC(=O)C1=C2C=C(N)C=CN2N=C1 | [3] |
| InChI Key | PEZWWKGGTIYZPN-UHFFFAOYSA-N | [3] |
Characterization Data (Predicted/Typical):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons of the pyrazolo[1,5-a]pyridine ring system and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the heterocyclic core.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the aromatic rings.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the reactivity of its functional groups, which allows for a wide range of chemical transformations.
Reactions of the Amino Group
The 5-amino group is a versatile nucleophile and can undergo various reactions, including:
-
Amide Coupling: The amino group can be acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse side chains to explore structure-activity relationships (SAR).
-
Diazotization: The amino group can be diazotized and subsequently converted to other functional groups, although this may be less common for this specific scaffold.
Reactions of the Ethyl Ester Group
The ethyl ester at the 3-position can be readily modified:
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of carboxamides, which are prevalent in many biologically active molecules.[2]
-
Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. This compound serves as a crucial starting material for the synthesis of compounds with a wide range of biological activities.
Antitubercular Agents
A significant application of the pyrazolo[1,5-a]pyridine scaffold is in the discovery of novel antitubercular agents. Several studies have reported the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2] The general synthetic strategy involves the hydrolysis of the ethyl ester of a pyrazolo[1,5-a]pyridine-3-carboxylate intermediate to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of candidate compounds.[2] The 5-amino group can also be modified to fine-tune the biological activity and pharmacokinetic properties of the final compounds.
Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog, is known to be a prominent framework for the development of kinase inhibitors.[5] Given the structural similarity, pyrazolo[1,5-a]pyridine derivatives are also being explored as potential kinase inhibitors for the treatment of cancer and other diseases. The versatile substitution pattern offered by this compound allows for the systematic exploration of the chemical space around the scaffold to achieve potent and selective inhibition of specific kinases.
Conclusion
This compound is a high-value building block for the synthesis of complex and biologically active molecules. Its straightforward, albeit not yet explicitly published in a step-by-step protocol for the title compound, synthesis via a 1,3-dipolar cycloaddition and the presence of two orthogonal functional groups for derivatization make it an attractive starting material for medicinal chemists. The demonstrated success of the pyrazolo[1,5-a]pyridine scaffold in yielding potent antitubercular agents and its potential as a core for kinase inhibitors underscore the importance of this compound in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers to leverage this versatile molecule in their own research endeavors.
References
- 1. Ethyl 5-chlorosalicylate | CAS#:15196-83-5 | Chemsrc [chemsrc.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. US11891400B2 - Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives useful in the treatment of psoriasis and systemic lupus erythematosus - Google Patents [patents.google.com]
The Aminopyrazolopyridine Core: A Journey from Purine Isostere to Kinase Inhibition Powerhouse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazolopyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry, has undergone a remarkable transformation from its initial conception as a purine isostere to its current status as a cornerstone of targeted therapies, particularly in the realm of kinase inhibition. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of aminopyrazolopyridines. We will delve into the seminal work that first brought this scaffold to light, trace the development of synthetic methodologies, and illuminate the key structure-activity relationship insights that unlocked its profound therapeutic potential. This document serves as a technical resource, offering detailed experimental protocols, comparative data, and a deep dive into the scientific rationale that has driven the ascent of aminopyrazolopyridines in drug discovery.
The Genesis: Discovery of the Pyrazolo[3,4-d]pyrimidine Scaffold
The story of aminopyrazolopyridines begins not with a targeted search for kinase inhibitors, but with fundamental research into purine analogs. The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine, a fundamental component of nucleic acids, spurred early interest in its synthesis and biological evaluation.
A pivotal moment in this discovery narrative arrived in 1956, with the work of Roland K. Robins. His research, aimed at creating potential purine antagonists, led to the first systematic synthesis of 4,6-substituted pyrazolo[3,4-d]pyrimidines[1][2][3][4][5][6]. This foundational work laid the chemical groundwork for what would become a vast and fruitful area of medicinal chemistry. Allopurinol, a xanthine oxidase inhibitor developed from this early research, was first synthesized by Robins and is used clinically to treat gout, a condition marked by high levels of uric acid in the blood[7].
The initial synthesis of the quintessential 4-aminopyrazolo[3,4-d]pyrimidine, the direct isostere of adenine, was achieved through the cyclization of 3-amino-4-cyanopyrazole with formamide. This reaction provided a straightforward entry into the core scaffold that would later be extensively modified.
Foundational Synthetic Methodologies
The early synthetic routes to aminopyrazolopyridines were elegant in their simplicity and efficiency, establishing a precedent for the practical construction of this key heterocyclic system.
The Robins Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
The original method developed by Roland K. Robins remains a classic and instructive example of the synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine core. The key transformation involves the condensation of an aminocyanopyrazole precursor with a one-carbon unit, typically provided by formamide.
Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
-
Step 1: Synthesis of 3-Amino-4-cyanopyrazole. This precursor is typically synthesized from readily available starting materials.
-
Step 2: Cyclization with Formamide. A mixture of 3-amino-4-cyanopyrazole and an excess of formamide is heated at reflux. The formamide serves as both a reactant and a solvent.
-
Step 3: Isolation and Purification. Upon cooling, the product crystallizes from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
This foundational synthesis paved the way for the preparation of a wide array of substituted analogs, as the pyrazole and pyrimidine rings could be functionalized either before or after the cyclization step.
Evolution of Synthetic Strategies
Building upon the foundational work of Robins, synthetic chemists have developed a diverse toolkit of methodologies for the construction and functionalization of the aminopyrazolopyridine core. These advancements have enabled the creation of vast libraries of compounds for biological screening and have facilitated the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Modern approaches often employ cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce a wide range of substituents onto the heterocyclic core. These methods offer greater flexibility and control over the final molecular architecture.
The Leap to Kinase Inhibition: A New Therapeutic Paradigm
For several decades following its discovery, the aminopyrazolopyridine scaffold was primarily explored for its potential as an antimetabolite, given its purine-like structure. However, a paradigm shift occurred with the burgeoning field of protein kinase research in the late 20th century. The realization that the aminopyrazolopyrimidine core could function as an effective ATP-competitive inhibitor opened up a new and exciting therapeutic avenue.
The 4-amino group of the pyrazolo[3,4-d]pyrimidine scaffold was found to be a crucial hydrogen bond donor, mimicking the interaction of the adenine amino group with the hinge region of the kinase ATP-binding pocket. This key insight transformed the aminopyrazolopyridine from a simple purine isostere into a privileged scaffold for the design of potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) and Key Inhibitors
The journey from the initial discovery of kinase inhibitory activity to the development of clinically successful drugs has been driven by meticulous structure-activity relationship (SAR) studies. These investigations have systematically explored the impact of various substituents on the aminopyrazolopyridine core, leading to a deep understanding of the structural requirements for potent and selective kinase inhibition.
Table 1: Representative Aminopyrazolopyridine-based Kinase Inhibitors and their Targets
| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Area |
| PP1 | Src family kinases | 170 (Lck) | Research Tool |
| PP2 | Src family kinases | 100 (Lck) | Research Tool |
| Dasatinib | BCR-ABL, Src family kinases | <1 | Oncology |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | 0.5 | Oncology, Immunology |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Oncology, Immunology |
Note: IC50 values can vary depending on the assay conditions.
The early research tools, PP1 and PP2 , were instrumental in validating the aminopyrazolopyrimidine scaffold as a potent inhibitor of Src family kinases. Subsequent modifications, guided by SAR principles, led to the development of highly successful drugs such as Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), and Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of certain B-cell malignancies.
Signaling Pathways and Mechanism of Action
Aminopyrazolopyridine-based kinase inhibitors exert their therapeutic effects by modulating critical cellular signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.
The BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. Dasatinib, an aminopyrazolopyridine derivative, is a potent inhibitor of BCR-ABL.
Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.
The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Ibrutinib covalently binds to and inhibits BTK, leading to apoptosis of malignant B-cells.
Caption: Ibrutinib-mediated inhibition of the BCR signaling pathway.
Conclusion and Future Perspectives
The journey of the aminopyrazolopyridine scaffold from a humble purine isostere to a powerhouse of modern medicinal chemistry is a testament to the power of fundamental research and the iterative process of drug discovery. The foundational synthetic work of pioneers like Roland K. Robins provided the essential chemical matter that, decades later, would be recognized for its profound therapeutic potential in a completely different context. The continued evolution of synthetic methodologies, coupled with a deeper understanding of kinase biology, has solidified the aminopyrazolopyridine core as a truly privileged scaffold.
Looking ahead, the versatility of the aminopyrazolopyridine scaffold will undoubtedly continue to be exploited in the development of new and improved targeted therapies. The exploration of novel substitution patterns, the development of next-generation covalent and allosteric inhibitors, and the application of this scaffold to a wider range of therapeutic targets will ensure that the aminopyrazolopyridine story is far from over. This enduring legacy underscores the importance of curiosity-driven research and the remarkable and often unpredictable paths that lead to groundbreaking medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: A Technical Guide
For Immediate Release
[City, State] – In the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document serves as a critical resource for scientists, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, thereby facilitating its unambiguous identification, purity assessment, and further investigation into its potential applications.
The structural elucidation of complex organic molecules relies on the synergistic application of various spectroscopic techniques. For this compound, a molecule with a fused bicyclic core and multiple functional groups, each analytical method provides a unique piece of the structural puzzle. This guide will delve into the interpretation of the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, offering insights into the electronic environment of each atom and the vibrational modes of the chemical bonds.
Molecular Structure and Spectroscopic Correlation
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a distinct architecture that dictates its spectroscopic behavior.
Caption: Correlation of the molecular structure with the information obtained from different spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine core, the protons of the ethyl ester group, and the protons of the amino group. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling patterns (spin-spin splitting) reveal the proximity of neighboring protons.
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms, allowing for the confident assignment of the carbon framework.
Table 1: Summary of Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyrazolo[1,5-a]pyridine Ring Protons | 6.5 - 8.5 | 100 - 150 |
| Ethyl Ester (CH₂) | ~4.3 (quartet) | ~60 |
| Ethyl Ester (CH₃) | ~1.3 (triplet) | ~14 |
| Amino (NH₂) | Broad singlet, variable | - |
| Carbonyl (C=O) | - | ~165 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, the IR spectrum is expected to show prominent absorption bands corresponding to:
-
N-H stretching of the amino group, typically observed in the region of 3300-3500 cm⁻¹.
-
C=O stretching of the ester carbonyl group, a strong absorption around 1700-1730 cm⁻¹.
-
C=C and C=N stretching of the aromatic rings, appearing in the 1450-1650 cm⁻¹ region.
-
C-O stretching of the ester group, typically found between 1000-1300 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. In its most common application, electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. PubChem predicts the monoisotopic mass to be 205.08513 Da.[1] The fragmentation pattern can provide further structural information, often involving the loss of the ethyl group or the ester functionality.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 206.09241 |
| [M+Na]⁺ | 228.07435 |
| [M]⁺ | 205.08458 |
Source: PubChem CID 59476232[1]
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A streamlined workflow for acquiring and processing NMR data.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, the solid sample can be analyzed directly.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: Record the mass spectrum and identify the molecular ion peak and significant fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous structural fingerprint of this important heterocyclic compound. The combination of NMR, IR, and MS data offers a powerful toolkit for its identification, purity assessment, and as a foundation for further research into its chemical reactivity and potential applications in various scientific fields. This guide serves as a valuable resource for researchers, providing both the expected spectroscopic data and the fundamental protocols for its acquisition and interpretation.
References
Solubility of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a procedural and theoretical framework. It equips researchers with the necessary tools to experimentally measure, theoretically predict, and intelligently interpret the solubility of this compound in a range of organic solvents. The guide details the widely accepted shake-flask method for experimental determination, explores the predictive power of Hansen Solubility Parameters (HSP) and the UNIFAC model, and discusses the critical influence of the solid-state properties of the compound, such as polymorphism, on its solubility.
Introduction: The Critical Role of Solubility
This compound is a fused heterocyclic system that serves as a valuable scaffold in the discovery of novel therapeutic agents. The journey of a promising compound from the laboratory to a viable drug product is fraught with physicochemical challenges, with solubility being a primary hurdle. Poor solubility can impede purification, characterization, and formulation, and can ultimately lead to low bioavailability, thereby compromising therapeutic efficacy.[1] A thorough understanding and a robust dataset of the solubility of this compound in various organic solvents are, therefore, indispensable for its successful development.
This guide is structured to provide a holistic understanding of the solubility of this compound, encompassing theoretical foundations, practical experimental protocols, and powerful predictive models.
The Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old adage of "like dissolves like" serves as a fundamental guiding principle.[2]
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2]
-
Intermolecular Forces: The types of intermolecular forces at play, such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces, dictate the energetics of the dissolution process. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.
-
Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces, and larger cavities need to be formed in the solvent. The presence of specific functional groups can significantly alter solubility. For instance, hydroxyl (-OH) and amino (-NH) groups can participate in hydrogen bonding and increase solubility in protic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]
Structural Considerations for this compound:
The structure of this compound (C₁₀H₁₁N₃O₂) suggests a molecule with moderate polarity. The presence of the amino group (-NH₂) and the ester group (-COOC₂H₅) allows for hydrogen bonding and dipole-dipole interactions. The fused aromatic ring system contributes to its rigidity and potential for π-π stacking interactions. Based on its structure, it is expected to exhibit preferential solubility in polar aprotic and protic solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
Detailed Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the selected organic solvents to each vial. A typical volume is 5-10 mL.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
The Influence of the Solid State: Crystal Polymorphism
It is crucial for researchers to recognize that the solubility of a compound is not solely dependent on its chemical structure but also on its solid-state form. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[9][10] These different polymorphs can exhibit distinct physicochemical properties, including solubility and dissolution rate.
-
Metastable vs. Stable Forms: Generally, a metastable polymorph will have a higher solubility than its more stable counterpart. However, the metastable form can convert to the stable form over time, which can lead to changes in solubility and potentially impact product performance.
-
Characterization is Key: Before conducting solubility studies, it is imperative to characterize the solid form of this compound using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy. This ensures that the solubility data generated is for a known and consistent crystalline form.
Predictive Models for Solubility Estimation
While experimental determination provides the most accurate solubility data, predictive models offer a rapid and cost-effective means of screening a large number of solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting miscibility based on the principle that "like dissolves like".[11] It dissects the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The total solubility parameter (δt) is related to these components by the equation: δt² = δd² + δp² + δh² .
Two substances are likely to be miscible if their Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSPs of two substances can be calculated, and a smaller Ra value indicates a higher likelihood of miscibility.
Estimating HSP for this compound:
Group contribution methods can be used to estimate the HSP of a molecule based on its chemical structure. By breaking down the molecule into its constituent functional groups and summing their contributions, one can obtain an estimate of the overall HSP.[12]
Table 1: Hypothetical Group Contributions for HSP Estimation
| Functional Group | δd | δp | δh |
|---|---|---|---|
| Pyridine-like N | ... | ... | ... |
| Aromatic CH | ... | ... | ... |
| -NH₂ | ... | ... | ... |
| -COO- (ester) | ... | ... | ... |
| -CH₂- | ... | ... | ... |
| -CH₃ | ... | ... | ... |
Note: This table is illustrative. Actual values would be obtained from established literature and software.
Caption: Conceptual diagram of Hansen Solubility Parameters for predicting solubility.
UNIFAC Group Contribution Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting the activity coefficients of non-electrolytes in mixtures.[13] By considering the interactions between the functional groups present in the solute and solvent molecules, UNIFAC can be used to estimate solubility.[13]
The model breaks down the activity coefficient into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for the interactions between functional groups.[13] While powerful, the accuracy of UNIFAC predictions can be limited by the availability of interaction parameters for all the functional groups present in the molecule of interest.[3]
Data Presentation and Interpretation
A systematic presentation of solubility data is crucial for its effective use. The following table provides a template for summarizing both experimentally determined and predicted solubility data.
Table 2: Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Experimental Solubility (mg/mL) | Predicted Miscibility (HSP) |
|---|---|---|---|
| Hexane | Non-polar | Poor | |
| Toluene | Aromatic | Moderate | |
| Dichloromethane | Chlorinated | Good | |
| Acetone | Polar Aprotic | Good | |
| Ethyl Acetate | Ester | Good | |
| Methanol | Polar Protic | Good | |
| Ethanol | Polar Protic | Good | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good |
| Water | Polar Protic | | Poor |
Note: The "Predicted Miscibility" column would be populated based on HSP calculations. The "Experimental Solubility" column would be filled with data from the shake-flask method.
Conclusion
This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the determination of the solubility of this compound in organic solvents. By combining a robust experimental methodology with powerful predictive models, a thorough understanding of the solubility profile of this important compound can be achieved. It is imperative to consider the influence of the solid state and to employ validated analytical techniques for accurate quantification. The knowledge gained from such studies is fundamental to guiding the selection of appropriate solvents for synthesis, purification, and formulation, ultimately facilitating the successful development of new pharmaceutical products.
References
- 1. enamine.net [enamine.net]
- 2. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. unifac.ddbst.com [unifac.ddbst.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. 1101120-35-7|this compound|BLD Pharm [bldpharm.com]
- 9. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 10. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 11. mdpi.com [mdpi.com]
- 12. kinampark.com [kinampark.com]
- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: A Detailed Application Note
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide range of biological activities, including potential as antitubercular agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a key intermediate for the development of novel therapeutics. The synthesis proceeds via a robust and efficient two-step sequence involving the N-amination of 4-aminopyridine followed by a regioselective 1,3-dipolar cycloaddition reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles.
Chemical Reaction Overview
The synthesis of this compound is achieved through the following two-step process:
-
N-Amination of 4-aminopyridine: 4-aminopyridine is reacted with an electrophilic aminating agent, O-(2,4-dinitrophenyl)hydroxylamine (DNPH), to form the corresponding N-aminopyridinium salt.
-
[3+2] Cycloaddition: The N-aminopyridinium salt is treated with a base in the presence of ethyl propiolate. This generates a reactive N-iminopyridinium ylide in situ, which undergoes a 1,3-dipolar cycloaddition with the alkyne to yield the target pyrazolo[1,5-a]pyridine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminopyridine | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| O-(2,4-Dinitrophenyl)hydroxylamine (DNPH) | Custom Synthesis or Acros Organics | Caution: Potentially explosive, handle with care. | |
| Ethyl propiolate | 99% | Sigma-Aldrich | |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Step 1: Synthesis of 1-Amino-4-aminopyridinium 2,4-dinitrophenolate
This step involves the electrophilic amination of the pyridine nitrogen of 4-aminopyridine. DNPH is an effective aminating agent, where the electron-withdrawing dinitrophenyl group makes the N-O bond susceptible to nucleophilic attack by the pyridine nitrogen.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in anhydrous acetonitrile (40 mL).
-
To this stirred solution, add O-(2,4-dinitrophenyl)hydroxylamine (2.11 g, 10.6 mmol) portion-wise at room temperature over 10 minutes. Caution: DNPH is a high-energy material and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the resulting suspension at room temperature for 18 hours under a nitrogen atmosphere. The formation of a precipitate is typically observed.
-
Collect the precipitate by vacuum filtration and wash the solid with cold acetonitrile (2 x 10 mL).
-
Dry the solid under vacuum to afford 1-amino-4-aminopyridinium 2,4-dinitrophenolate as a solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
This step is a one-pot reaction that involves the in situ generation of the N-iminopyridinium ylide followed by its [3+2] cycloaddition with ethyl propiolate. The base deprotonates the exocyclic amino group of the N-aminopyridinium salt to form the ylide, which is a 1,3-dipole. This ylide then reacts with the electron-deficient alkyne in a concerted fashion.
Procedure:
-
To a 250 mL round-bottom flask containing the 1-amino-4-aminopyridinium 2,4-dinitrophenolate (approx. 10.6 mmol) from the previous step, add anhydrous dimethylformamide (DMF) (80 mL).
-
Add anhydrous potassium carbonate (4.4 g, 31.8 mmol) to the suspension.
-
To the stirred mixture, add ethyl propiolate (1.3 mL, 12.7 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Pack a column with silica gel using a slurry method with hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as indicated by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield this compound as a solid.
Mechanism and Scientific Rationale
The synthesis hinges on the principles of electrophilic amination and 1,3-dipolar cycloaddition.
Caption: Overall workflow for the synthesis.
The N-amination of the pyridine ring is a classic example of nucleophilic attack by the pyridine nitrogen on the electrophilic nitrogen of DNPH. The subsequent cycloaddition is a concerted pericyclic reaction, classified as a Huisgen 1,3-dipolar cycloaddition. The N-iminopyridinium ylide acts as the 1,3-dipole, and ethyl propiolate serves as the dipolarophile. The regioselectivity of the reaction is governed by the electronic properties of the reactants, leading to the formation of the 3-carboxyethyl isomer.
Caption: Key mechanistic transformations.
Characterization Data (Expected)
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₁₀H₁₁N₃O₂
-
Molecular Weight: 205.21 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a triplet and a quartet for the ethyl ester group, and distinct aromatic protons for the pyrazolo[1,5-a]pyridine core, as well as a singlet for the amino group protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include those for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl group, and the aromatic carbons of the heterocyclic core.
-
Mass Spectrometry (ESI+): m/z = 206.09 [M+H]⁺.
Safety and Handling
-
O-(2,4-Dinitrophenyl)hydroxylamine (DNPH): This reagent is a high-energy material and is potentially explosive. It should be handled with extreme care in small quantities, avoiding friction, shock, and heat. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Solvents: Acetonitrile, DMF, and other organic solvents are flammable and toxic. Handle them in a fume hood and avoid inhalation or skin contact.
-
General Precautions: Follow standard laboratory safety procedures at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is robust and scalable, providing access to a valuable building block for the synthesis of biologically active molecules. By understanding the underlying reaction mechanisms, researchers can further optimize and adapt this protocol for the synthesis of a diverse range of pyrazolo[1,5-a]pyridine derivatives.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: Reaction Conditions and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug discovery.[1] As a bioisostere of purine, this nitrogen-fused ring system is a key structural motif in a multitude of pharmacologically active compounds.[2] Molecules incorporating this framework have demonstrated a wide array of biological activities, including potent inhibition of protein kinases crucial in cancer therapy (e.g., EGFR, B-Raf, MEK), as well as anti-inflammatory, anti-viral, and anti-fungal properties.[3][4] The versatility and biological relevance of pyrazolo[1,5-a]pyridines make the development of efficient and robust synthetic methodologies a critical endeavor for chemists in the pharmaceutical industry.
This guide provides an in-depth analysis of the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine ring system. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, the rationale behind the selection of specific reagents and conditions, and provide detailed protocols to enable successful implementation in a research setting.
Primary Synthetic Strategy I: [3+2] Cycloaddition of N-Iminopyridinium Ylides
One of the most powerful and convergent methods for assembling the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[4] This approach involves the reaction of an N-iminopyridinium ylide (serving as a 1,3-dipole) with an alkene or alkyne dipolarophile. The reaction is often followed by an oxidative aromatization step to yield the final heterocyclic product.
Mechanistic Rationale
The reaction proceeds through a concerted or stepwise pathway where the 1,3-dipole, generated in situ from an N-aminopyridine precursor, reacts with a dipolarophile (e.g., an α,β-unsaturated carbonyl compound or an alkyne). This initially forms a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, either spontaneously with atmospheric oxygen or promoted by an added oxidant, leads to the aromatized final product. The regioselectivity of the cycloaddition is governed by the electronic properties of both the ylide and the dipolarophile.[5]
Caption: Mechanism of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Formation.
Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition
This protocol is adapted from a method utilizing atmospheric oxygen as the terminal oxidant, representing a green and cost-effective approach.[6] It is particularly effective for the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted N-aminopyridine (1.0 equiv.).
-
Add the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 equiv.).
-
Add N-methylpyrrolidone (NMP) as the solvent to create a 0.2 M solution.
-
Seal the flask and stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (an oxygen-filled balloon is sufficient).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the NMP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyrazolo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
N-methylpyrrolidone (NMP): This high-boiling, polar aprotic solvent is effective at solubilizing the reactants and facilitating the cycloaddition and subsequent oxidation steps.[6][7]
-
Oxygen Atmosphere: Molecular oxygen serves as a mild, inexpensive, and environmentally benign oxidant for the final aromatization step, avoiding the need for stoichiometric metallic oxidants.[8]
-
Room Temperature: The ability to run this reaction at ambient temperature makes it highly practical and energy-efficient, preserving thermally sensitive functional groups.[6][7]
Data Summary: [3+2] Cycloaddition Conditions
| Precursors | Conditions | Solvent | Temp. | Time | Yield (%) | Reference |
| N-aminopyridine + Chalcone | O₂ atmosphere | NMP | RT | 24 h | 85-95% | [6] |
| N-aminopyridinium ylide + Alkene | PIDA (oxidant) | Dichloromethane | RT | 1-2 h | 70-90% | [7] |
| 1-amino-2-iminopyridine + DMAD | Sonication (85 °C) | Acetonitrile | 85 °C | 20 min | ~90% | [9] |
| N-amino-2-iminopyridine + β-ketoester | Acetic Acid, O₂ | Ethanol | 130 °C | 18 h | ~94% | [4][8] |
Primary Synthetic Strategy II: Condensation and Cyclization of 5-Aminopyrazoles
A classical and highly versatile route to pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, β-ketoester, or enaminone.[10][11] This strategy builds the pyrimidine ring onto the pre-existing pyrazole core.
Mechanistic Rationale
The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine system. The reaction can be catalyzed by either acid or base, which activates the carbonyl group or enhances the nucleophilicity of the amine, respectively.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate as a Pivotal Scaffold for Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology. The development of small-molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. Within this field, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold."[1][2] Its structure acts as a bioisostere for the purine ring of ATP, allowing it to effectively anchor within the ATP-binding pocket of many kinases by forming key hydrogen bonds with the hinge region.[1] This inherent binding capability makes it an exceptional starting point for inhibitor design.
This guide focuses on a particularly versatile derivative, Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate . The strategic placement of a nucleophilic amino group at the C5 position and a readily modifiable ester at the C3 position provides two orthogonal chemical handles for rapid library synthesis and structure-activity relationship (SAR) exploration. This document provides a detailed overview of its properties, core synthetic strategies, and step-by-step protocols for its application in the synthesis of novel kinase inhibitors.
Physicochemical Properties and Handling
Proper handling and characterization of the starting material are paramount for reproducible synthetic outcomes. This compound is a stable, crystalline solid under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 1101120-35-7 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 205.21 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols. | N/A |
Storage and Handling: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. For long-term storage, keep desiccated at 2-8°C. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.
Core Synthetic Strategies: A Two-Pronged Approach to Diversity
The utility of this compound lies in its capacity for diversification at two key positions. The 5-amino group serves as a primary point for building out substituents that can interact with solvent-exposed regions or unique sub-pockets of the kinase active site. The 3-carboxylate group is typically converted into a carboxamide, which can form additional hydrogen bonds and anchor the inhibitor more firmly.
The following workflow illustrates the principal synthetic pathways for generating a diverse library of kinase inhibitors from this starting material.
Caption: Core synthetic pathways for derivatizing this compound.
Application Protocol 1: Synthesis of a C3-Carboxamide Library
This two-step protocol is fundamental for creating inhibitors where the C3-carboxamide group plays a key role in target engagement. The initial hydrolysis is critical as direct amidation of the ethyl ester is often sluggish and low-yielding.
Step A: Saponification to 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid
Rationale: The conversion of the chemically stable ethyl ester into a carboxylic acid is the necessary activation step for subsequent amide bond formation. Lithium hydroxide (LiOH) is a preferred reagent as it minimizes side reactions and the resulting lithium carboxylate salt is often easily handled.
Methodology:
-
Suspend this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approx. 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully neutralize the mixture to pH ~5-6 with 1N HCl. A precipitate will form.
-
Isolate the solid product by vacuum filtration, wash with cold water, and then diethyl ether.
-
Dry the resulting solid, 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid, under vacuum. The product is typically used in the next step without further purification.
Step B: Amide Coupling with Primary or Secondary Amines
Rationale: The formation of the amide bond is a crucial step for installing moieties that can interact with the kinase active site. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates under mild conditions, minimizes racemization (for chiral amines), and often leads to clean, high-yielding reactions.
Methodology:
-
Dissolve 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Add the desired primary or secondary amine (R¹R²NH, 1.1 equiv.).
-
Add HATU (1.2 equiv.) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired pyrazolo[1,5-a]pyridine-3-carboxamide.
This robust protocol was instrumental in developing a series of antitubercular agents based on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold.[7]
Application Protocol 2: Diversification at the C5-Position via Cross-Coupling
To explore regions of the kinase binding pocket beyond the hinge, derivatization of the C5-position is essential. This requires converting the amino group into a more versatile functional handle, such as a halide, which can then participate in palladium-catalyzed cross-coupling reactions.[8][9]
Step A: Conversion of 5-Amino Group to 5-Halide (Sandmeyer Reaction)
Rationale: The Sandmeyer reaction is a classic transformation for converting an aromatic amine into a halide. This creates a stable, reactive handle for modern cross-coupling chemistry, enabling the introduction of a vast array of aryl and heteroaryl substituents.
Methodology:
-
Dissolve this compound (1.0 equiv.) in an aqueous solution of HBr (48%, approx. 1.0 M). Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in HBr (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Step B: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions. It allows for the modular installation of diverse (hetero)aryl groups from commercially available boronic acids, making it a cornerstone of modern medicinal chemistry for SAR exploration.
Methodology:
-
To a reaction vessel, add Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv.), the desired arylboronic acid (Ar-B(OH)₂, 1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃, 3.0 equiv.).
-
Add a solvent system such as 1,4-dioxane or DME.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by flash column chromatography to obtain the C5-arylated pyrazolo[1,5-a]pyridine derivative.
Target Kinases and Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyridine scaffold has proven effective against a wide range of kinases, demonstrating its versatility. Notable targets include PI3K, CDK2, TRKA, EGFR, and CK2.[8][10][11][12][13] The synthetic protocols described above are directly used to probe the SAR of these inhibitors.
Caption: Key Structure-Activity Relationship (SAR) points on the pyrazolo[1,5-a]pyridine scaffold.
-
C3-Position: The carboxamide installed via Protocol 1 is critical for potency. The amide N-H and carbonyl oxygen can form one or two hydrogen bonds with the kinase hinge backbone, effectively anchoring the molecule. The identity of the amide substituent (R¹R²) can be varied to probe deeper into the ATP pocket.
-
C5-Position: Modifications at this position, enabled by Protocol 2, generally extend toward the solvent-exposed region of the active site. This is a crucial area for introducing groups that enhance solubility and optimize pharmacokinetic properties (ADME). Furthermore, bulky substituents at this position can be used to achieve selectivity against kinases with different pocket topographies.
-
Other Positions (e.g., C7): While the starting material does not have a direct handle at C7, modifications to the initial pyridine starting material before cyclization can introduce substituents here. Small alkyl or halo groups at C7 can fine-tune the electronics and sterics of the scaffold, influencing overall potency and selectivity.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its dual functional handles allow for the systematic and efficient exploration of chemical space around a privileged core. The protocols detailed herein provide a robust framework for researchers in drug discovery to generate novel and potent kinase inhibitors targeting a wide array of human diseases. Future efforts will likely focus on using this scaffold to develop dual-target inhibitors or to address challenges of acquired drug resistance.[9][11]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 5-AMinoopyrazolo[1,5-a]pyridine-3-carboxylate | 1101120-35-7 [chemicalbook.com]
- 4. 1101120-35-7|this compound|BLD Pharm [bldpharm.com]
- 5. 1101120-35-7 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate for SAR studies
Application Notes & Protocols
Topic: Derivatization of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic N-heterocycle that has garnered significant attention in medicinal chemistry. It is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, often with high affinity and selectivity.[1] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, antiviral compounds, and antagonists for various receptors.[2][3][4][5][6]
The starting material, this compound, is a versatile building block for constructing chemical libraries aimed at drug discovery. It possesses three key features:
-
The Heterocyclic Core: Provides a rigid, planar structure for interaction with protein targets.
-
The Ethyl Ester at C3: Offers a potential site for modification (e.g., hydrolysis to the carboxylic acid followed by amide coupling), but is often kept for its electronic and solubility properties.
-
The Primary Amino Group at C5: This is the most synthetically accessible and reactive handle for introducing molecular diversity. Its nucleophilic nature allows for a wide array of chemical transformations, making it the focal point for systematic Structure-Activity Relationship (SAR) studies.
This guide provides a detailed overview of key derivatization strategies for the 5-amino group, complete with step-by-step protocols designed to generate diverse analogs for probing the SAR of this promising scaffold.
Core Concept: The Role of Derivatization in SAR Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery. The process involves synthesizing a series of structurally related compounds (analogs) and evaluating their biological activity. By systematically altering specific parts of a lead molecule, researchers can deduce which chemical features are essential for potency, selectivity, and desirable pharmacokinetic properties.
The derivatization of the 5-amino group on our core scaffold allows for the systematic exploration of:
-
Steric Bulk: How does the size and shape of the substituent affect binding?
-
Electronic Effects: Does the introduction of electron-donating or electron-withdrawing groups enhance activity?
-
Hydrogen Bonding: Can new hydrogen bond donors or acceptors be introduced to improve target engagement?
-
Lipophilicity: How does modifying the compound's oil/water solubility impact its cell permeability and overall drug-like properties?
The following protocols provide the chemical tools to answer these critical questions.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Primary Derivatization Strategies at the 5-Amino Position
The nucleophilic primary amine at the C5 position is readily functionalized through several robust and well-established chemical reactions. Below are the most common strategies used to generate diverse libraries for SAR screening.
Caption: Key derivatization pathways for the 5-amino group.
Experimental Protocols
Protocol 1: Acylation for Amide Synthesis (Amide Library)
Principle: This is one of the most fundamental transformations, forming a stable amide bond. By varying the acyl chloride (or carboxylic acid with a coupling agent), a wide range of functionalities can be introduced. This reaction is typically robust and high-yielding.
| Reagents & Materials |
| This compound |
| Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) |
| Aprotic solvent (Dichloromethane (DCM) or Tetrahydrofuran (THF)) |
| Organic base (Triethylamine (TEA) or Pyridine) |
| Nitrogen or Argon atmosphere |
| Standard glassware for organic synthesis |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add the organic base (e.g., Triethylamine, 1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Sulfonylation for Sulfonamide Synthesis (Sulfonamide Library)
Principle: Sulfonamides are important functional groups in medicinal chemistry, often acting as mimics of carboxylic acids or amides but with different electronic and geometric properties. The synthesis is analogous to acylation.
| Reagents & Materials |
| This compound |
| Sulfonyl chloride of choice (e.g., Tosyl chloride, Mesyl chloride) |
| Aprotic solvent (DCM or Pyridine) |
| Organic base (Pyridine or DMAP (catalytic)) |
| Nitrogen or Argon atmosphere |
| Standard glassware for organic synthesis |
Step-by-Step Methodology:
-
Setup & Dissolution: In a manner similar to Protocol 1, dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a flask under N₂.
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with 1M HCl (to remove pyridine), followed by water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the crude material by column chromatography.
-
Characterization: Confirm the structure by NMR and HRMS.
Protocol 3: Reductive Amination for N-Alkylation (Secondary Amine Library)
Principle: This two-step, one-pot procedure is a highly controlled method for producing secondary amines, avoiding the over-alkylation issues common with direct alkylation using alkyl halides. It involves the formation of an intermediate imine, which is then reduced in situ.[7][8]
| Reagents & Materials |
| This compound |
| Aldehyde or Ketone of choice (1.2 eq) |
| Reducing agent (Sodium triacetoxyborohydride (STAB)) |
| Solvent (1,2-Dichloroethane (DCE) or Methanol) |
| Acetic Acid (catalytic amount) |
| Nitrogen or Argon atmosphere |
Step-by-Step Methodology:
-
Setup: To a flask under N₂, add this compound (1.0 eq), the chosen aldehyde or ketone (1.2 eq), and the solvent (DCE).
-
Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, Sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise. STAB is a mild reductant ideal for this transformation.
-
Reaction: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
-
Characterization: Confirm the structure of the N-alkylated product by NMR and HRMS.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation (Aryl Amine Library)
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10][11] It allows for the coupling of the 5-amino group with aryl or heteroaryl halides, enabling the introduction of large, rigid, and electronically diverse substituents that are inaccessible through classical methods.[12][13]
| Reagents & Materials |
| This compound |
| Aryl or Heteroaryl Halide (e.g., Bromobenzene) (1.0 eq) |
| Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%) |
| Phosphine Ligand (e.g., XPhos, BINAP) (2-10 mol%) |
| Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 eq) |
| Anhydrous, deoxygenated solvent (Toluene or Dioxane) |
| Schlenk tube or microwave vial |
Step-by-Step Methodology:
-
Setup (Inert Atmosphere Critical): In a glovebox or using Schlenk line techniques, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube or microwave vial.
-
Reagent Addition: Add the aryl halide (if solid) and this compound (1.2 eq).
-
Solvent and Liquid Reagent Addition: Evacuate and backfill the vessel with N₂ or Argon. Add the anhydrous, deoxygenated solvent via syringe, followed by the aryl halide (if liquid).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C (or use microwave irradiation) for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the N-arylated product by NMR and HRMS.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Versatile Scaffold: Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its utility in developing potent and selective inhibitors of various protein kinases.[1][2] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] Consequently, pyrazolo[1,5-a]pyridine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinases (Trk), and Pim-1.[1][4]
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate emerges as a particularly valuable building block due to the presence of two key functional handles: a nucleophilic amino group at the C5 position and an ester at the C3 position. These sites allow for systematic and diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.[1] This guide provides an in-depth look at the synthesis and application of this versatile scaffold in the design of novel therapeutic agents.
The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine system is considered a "bioisostere" of purine, allowing it to mimic the natural ligands of many enzymes, particularly the ATP-binding pocket of kinases.[5] This inherent structural feature provides a strong starting point for the design of competitive inhibitors. The fusion of the pyrazole and pyridine rings creates a planar, aromatic system that can engage in favorable pi-stacking and hydrogen bonding interactions within a target's active site.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing drug-like properties.[6][7] By replacing a common core, such as a purine, with a scaffold like pyrazolo[1,5-a]pyridine, chemists can modulate metabolic stability, solubility, and target engagement profiles.[6][8][9]
Synthesis of the Building Block
The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through the cyclocondensation of an N-aminopyridine derivative with a suitable bielectrophilic partner.[10] A common and effective strategy involves a 1,3-dipolar cycloaddition.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from a commercially available substituted pyridine.
Step 1: N-amination of 2-amino-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add an aminating agent like O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminopyridinium salt.
Step 2: Cycloaddition to form the pyrazolo[1,5-a]pyridine core
-
Dissolve the N-aminopyridinium salt (1.0 eq) in a solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K2CO3) (2.0 eq), to the mixture.
-
Add ethyl propiolate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[10]
Caption: Synthetic workflow for the target building block.
Application in Lead Generation and Optimization
The true utility of this compound lies in the differential reactivity of its functional groups.
Application Note 1: Derivatization of the 5-Amino Group
The amino group at the C5 position is a versatile handle for introducing a wide array of substituents to explore the structure-activity relationship (SAR). Standard amide coupling reactions are routinely employed to append various carboxylic acids, thereby modulating the steric and electronic properties of this region of the molecule.
Protocol 2: Amide Coupling at the C5-Amino Position
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the desired carboxylic acid (1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired C5-amide derivative.[11]
Application Note 2: Modification of the 3-Carboxylate Group
The ethyl ester at the C3 position provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. This strategy is particularly effective for probing interactions with solvent-exposed regions of a target protein.
Protocol 3: Hydrolysis and Subsequent Amidation at the C3 Position
Step 1: Saponification of the Ethyl Ester
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture and acidify to pH 3-4 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling of the C3-Carboxylic Acid
-
Follow the procedure outlined in Protocol 2, using the C3-carboxylic acid as the starting material and coupling it with a desired amine.[10][12]
Caption: Key derivatization pathways for the scaffold.
Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives
The derivatization of the pyrazolo[1,5-a]pyridine scaffold has led to the discovery of potent inhibitors of several therapeutically relevant kinases. The table below summarizes the activity of representative compounds from this class, demonstrating the potential of derivatives that can be synthesized from this compound.
| Compound ID | Target Kinase | IC50 (µM) | Cell-based Activity | Reference |
| 6t | CDK2 | 0.09 | Potent antiproliferative activity | [4] |
| 6s | TRKA | 0.45 | Potent antiproliferative activity | [4] |
| CPL302253 (54) | PI3Kδ | 0.0028 | Potential asthma treatment | [13] |
| 5k | M. tuberculosis | Low nM MIC | Antitubercular agent | [10][12] |
| 6j | M. tuberculosis | <0.002 µg/mL MIC | Drug-resistant TB agent | [11] |
This table presents data for structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives to illustrate the potential of the scaffold.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in kinase inhibitor and broader drug discovery programs. Its straightforward synthesis and the presence of two orthogonal functional groups for diversification make it an ideal starting point for the rapid generation of compound libraries. The proven track record of the pyrazolo[1,5-a]pyridine scaffold in yielding potent and selective bioactive molecules underscores the potential of this building block in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Amination of Pyridines for Pyrazolo[1,5-a]pyridine Synthesis
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including kinase inhibition and anti-cancer properties.[1][2] A key synthetic strategy for accessing this important heterocyclic system involves the initial N-amination of a pyridine ring, followed by a subsequent cyclization reaction. This application note provides a detailed experimental procedure for the N-amination of pyridines and their subsequent transformation into pyrazolo[1,5-a]pyridines, offering insights into the underlying mechanisms and practical considerations for researchers in drug discovery and organic synthesis.
The synthesis of pyrazolo[1,5-a]pyridines is most commonly achieved through an intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[2][3] This approach highlights the importance of the initial N-amination step to generate the key N-aminopyridinium salt precursor.
Mechanistic Overview: From Pyridine to Pyrazolo[1,5-a]pyridine
The overall transformation can be conceptually divided into two key stages:
-
N-Amination of the Pyridine Ring: This step involves the reaction of a pyridine derivative with an electrophilic aminating agent to form an N-aminopyridinium salt.[4] Common aminating reagents include hydroxylamine-O-sulfonic acid (HOSA), O-mesitylsulfonylhydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH).[4] The choice of aminating agent can be crucial and often depends on the electronic nature of the pyridine substrate.[4]
-
Cyclization to the Pyrazolo[1,5-a]pyridine Core: The resulting N-aminopyridinium salt is then treated with a suitable coupling partner, typically a 1,3-dicarbonyl compound or an α,β-unsaturated system, in the presence of a base. The base deprotonates the N-amino group to form a transient N-iminopyridinium ylide, a 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition reaction with the dipolarophile, followed by an oxidative aromatization step to furnish the final pyrazolo[1,5-a]pyridine product.[2][5][6]
Reaction Mechanism Diagram
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for Cyclization Reactions Involving 5-Aminopyrazole Precursors
Introduction: The Strategic Importance of 5-Aminopyrazoles in Heterocyclic Chemistry
5-Aminopyrazoles are privileged scaffolds in the realm of organic and medicinal chemistry.[1][2] Their intrinsic value stems from a unique molecular architecture featuring multiple nucleophilic centers (the N1 and N2 positions of the pyrazole ring and the exocyclic amino group), which allows for a diverse array of chemical transformations.[3] This poly-functionality makes them ideal precursors for the construction of complex, fused heterocyclic systems, many of which are analogues of purine bases and exhibit significant biological and pharmacological activities.[4][5] The resulting pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, are core structures in numerous approved drugs and compounds under clinical investigation for anticancer, anti-inflammatory, antiviral, and antimicrobial applications.[5][6][7]
This guide provides an in-depth exploration of key cyclization reactions utilizing 5-aminopyrazole precursors, offering detailed mechanistic insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.
I. Synthesis of Pyrazolo[1,5-a]pyrimidines: A Gateway to Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors.[8] The synthesis of this bicyclic system is most commonly achieved through the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[9]
Mechanistic Rationale
The regioselectivity of this reaction is a critical consideration. The reaction typically proceeds via an initial nucleophilic attack of the more nucleophilic exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic N1 of the pyrazole attacks the second carbonyl group, leading to the formation of the pyrazolo[1,5-a]pyrimidine core after dehydration. The higher nucleophilicity of the exocyclic amino group generally directs the regiochemical outcome.[10]
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical and materials science research. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a robust and scalable methodology. The synthesis is based on the well-established cyclocondensation reaction of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. This guide details the underlying chemical principles, step-by-step experimental procedures, purification techniques, and critical safety considerations for handling the reagents and managing the reaction on a larger scale.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The transition from laboratory-scale synthesis to larger-scale production presents unique challenges, including reaction control, product purification, and safety management. These application notes provide a detailed and scientifically grounded protocol to address these challenges, ensuring a reproducible and efficient scale-up synthesis.
The chosen synthetic strategy involves the cyclocondensation of 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (EMME). This approach is advantageous for scale-up due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and clean reaction profiles observed in similar transformations.
Chemical Principles and Rationale
The core of this synthesis is a cyclocondensation reaction, a powerful method for the formation of cyclic compounds from linear precursors.[1] In this specific case, 3-aminopyrazole, a nucleophilic species, reacts with diethyl 2-(ethoxymethylene)malonate, a three-carbon electrophile, to form the pyrazolo[1,5-a]pyridine ring system.
The reaction mechanism is proposed to proceed through a series of steps:
-
Michael Addition: The exocyclic amino group of 3-aminopyrazole acts as a nucleophile and attacks the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then attacks one of the ester carbonyl groups.
-
Elimination: Subsequent elimination of ethanol and water drives the reaction towards the formation of the aromatic pyrazolo[1,5-a]pyridine core.
The choice of reaction conditions, such as solvent and temperature, is critical for achieving high yields and purity. A high-boiling point solvent like ethanol is often used to facilitate the reaction, which typically requires heating to overcome the activation energy of the cyclization and elimination steps.
Experimental Protocols
Part 1: Synthesis of 3-Aminopyrazole (Precursor)
For a true scale-up process, a reliable and cost-effective synthesis of the starting material, 3-aminopyrazole, is essential. A well-documented procedure involves the reaction of β-ketonitriles with hydrazine.[2] An alternative convenient synthesis of 3(5)-aminopyrazole from readily available starting materials has also been reported.[3]
Part 2: Scale-up Synthesis of this compound
This protocol is designed for a 100 g scale synthesis.
Materials and Equipment:
-
3-Aminopyrazole (CAS: 1820-80-0)
-
Diethyl 2-(ethoxymethylene)malonate (EMME) (CAS: 87-13-8)
-
Ethanol (anhydrous)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Buchner funnel and filter flask
-
Rotary evaporator
Reaction Parameters:
| Parameter | Value |
| Scale | 100 g of this compound (target) |
| Molar Ratio (3-Aminopyrazole:EMME) | 1 : 1.1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-16 hours |
Step-by-Step Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-aminopyrazole (40.4 g, 0.486 mol).
-
Reagent Addition: Add anhydrous ethanol (2 L) to the flask and stir until the 3-aminopyrazole is fully dissolved. To this solution, add diethyl 2-(ethoxymethylene)malonate (115.3 g, 0.534 mol, 1.1 eq.) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature overnight. The product is expected to precipitate out of the solution as a solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a large Buchner funnel. Wash the solid with cold ethanol (2 x 200 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield of Crude Product: 80-90%
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Recrystallization Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of the target compound.
-
Dissolution: In a large Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for 10-15 minutes. The hot solution should then be filtered through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product will crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.
Alternative Purification by Column Chromatography:
For very high purity requirements or if recrystallization is not effective, flash column chromatography can be employed.[4][5]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis.
Data Presentation
Table 1: Reagent Quantities for Scale-up Synthesis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 3-Aminopyrazole | 1820-80-0 | 83.09 | 0.486 | 40.4 | - | 1.0 |
| Diethyl 2-(ethoxymethylene)malonate | 87-13-8 | 216.23 | 0.534 | 115.3 | 109.9 | 1.1 |
| Ethanol (solvent) | 64-17-5 | 46.07 | - | - | 2000 | - |
Table 2: Expected Product Specifications
| Property | Specification |
| Product Name | This compound |
| CAS Number | 1101120-35-7 |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity (by HPLC) | > 98% |
| Melting Point | To be determined |
Visualizations
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any scale-up synthesis. The following are key safety considerations for this protocol.
Reagent Hazards:
-
3-Aminopyrazole: This compound is classified as an acute oral toxicant and can cause skin corrosion/irritation and serious eye damage.[6][7] It is also a potential skin sensitizer.
-
Diethyl 2-(ethoxymethylene)malonate (EMME): This reagent can cause skin, eye, and respiratory tract irritation.[8][9][10] It may also cause allergic skin and respiratory reactions and can be harmful if swallowed.[8][9]
-
Ethanol: Ethanol is a flammable liquid and vapor.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A flame-retardant lab coat and appropriate footwear are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhaling dusts or vapors, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All operations should be performed in a certified chemical fume hood with adequate ventilation.
-
An emergency shower and eyewash station must be readily accessible.
-
The heating mantle should be connected to a temperature controller to prevent overheating.
Thermal Hazard Management:
Cyclocondensation reactions can be exothermic.[11][12] While this specific reaction is not reported to be violently exothermic, on a large scale, the heat generated can accumulate.
-
Controlled Addition: The dropwise addition of diethyl 2-(ethoxymethylene)malonate helps to control the initial reaction rate and heat generation.
-
Monitoring: The reaction temperature should be monitored throughout the process.
-
Emergency Cooling: An ice bath should be readily available to cool the reaction vessel in case of an unexpected exotherm.
Waste Disposal:
All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently produce this valuable heterocyclic intermediate on a larger scale. The provided information on purification and hazard management further ensures the successful and safe execution of this synthesis.
References
- 1. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-アミノピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. stonehousesafety.com [stonehousesafety.com]
An Integrated Approach to the Analytical Characterization of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Purity
Abstract
This application note provides a comprehensive framework of analytical methodologies for the robust characterization of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical development. Ensuring the purity and identity of such molecules is paramount for regulatory compliance, process control, and the safety and efficacy of the final active pharmaceutical ingredient (API). We present an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and complementary methods are provided, grounded in established scientific principles and regulatory guidelines.
Introduction and Compound Overview
This compound is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in molecules with diverse pharmacological activities. The purity of this intermediate directly impacts the impurity profile of the final API, making its rigorous characterization a critical control point in the drug manufacturing process.
This guide outlines a multi-faceted analytical approach to not only quantify the purity but also to identify and characterize potential process-related impurities and degradation products, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2).[1][2]
Compound Details:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1101120-35-7 |
| Molecular Formula | C₁₀H₁₁N₃O₂[3] |
| Molecular Weight | 205.22 g/mol |
| Chemical Structure |
|
Integrated Analytical Workflow
A robust purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are used to build a comprehensive purity profile. Our recommended workflow integrates a primary chromatographic purity assay with spectroscopic and other methods for identity confirmation and the characterization of specific impurity types.
Caption: Integrated workflow for purity characterization.
Primary Purity Assessment: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of organic molecules like this compound. A reverse-phase method is ideal due to the compound's aromatic nature and moderate polarity.
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention and separation of the main component from potential starting materials, intermediates, and degradation products.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for heterocyclic compounds. A phosphate buffer is used to maintain a constant pH, which is crucial for the reproducible ionization state and retention time of the basic amino group on the pyridine ring.
-
Detector: A photodiode array (PDA) detector is chosen to monitor multiple wavelengths simultaneously. This allows for peak purity analysis and helps in selecting the optimal wavelength for quantification, typically the λmax of the main compound, to maximize sensitivity.
Protocol 3.1: RP-HPLC Purity Determination
-
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Vials, filters, and appropriate glassware.
-
-
Reagent Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, ensuring good efficiency. Column Temp. 30 °C Provides stable retention times and improved peak shape. Injection Vol. 10 µL Balances sensitivity with the risk of column overload. Detection PDA, 240 nm Wavelength near the chromophore's absorbance maximum. | Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B | A shallow gradient ensures separation of closely eluting impurities. |
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution (100 µg/mL).
-
The system is deemed suitable if the following criteria are met, in accordance with ICH Q2(R1).[4][5][6]
SST Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) ≥ 2000 | %RSD of Peak Area | ≤ 2.0% |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
Identity Confirmation and Impurity Identification
While HPLC provides quantitative purity data, it does not confirm the identity of the main peak or the structure of impurities. For this, spectroscopic methods are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the main peak and obtaining the molecular weights of unknown impurities. The HPLC method described in Protocol 3.1 can be readily adapted for LC-MS analysis by replacing the non-volatile phosphate buffer with a volatile alternative like formic acid or ammonium acetate.
Protocol 4.1.1: LC-MS Analysis
-
Method Adaptation:
-
Replace Mobile Phase A with 0.1% Formic Acid in water.
-
Maintain the same gradient program and flow rate.
-
-
MS Parameters (Electrospray Ionization - ESI, Positive Mode):
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation.[9][10] It provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR are fundamental.
Rationale for NMR:
-
¹H NMR: Confirms the number and connectivity of protons. The chemical shifts and coupling patterns of the aromatic protons on the pyridine and pyrazole rings are diagnostic for the specific substitution pattern.
-
¹³C NMR: Determines the number of unique carbon atoms and provides information about their hybridization and electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework, which is crucial for distinguishing between isomers.[11]
Protocol 4.2.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of polar and non-polar compounds and will exchange with the -NH₂ protons, allowing their observation.
-
Acquisition:
-
Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
The resulting spectra should be consistent with the proposed structure of this compound.
-
Orthogonal and Specific Purity Tests
To ensure a complete purity profile, tests for specific, non-chromatographable impurities like water and residual solvents are necessary.
Water Content by Karl Fischer Titration
Water content is a critical parameter that can affect the stability and accurate weighing of an API.[12][13] Karl Fischer titration is the gold standard for its specific and accurate determination.[14][15][16]
Protocol 5.1.1: Volumetric Karl Fischer Titration
-
Instrumentation: Calibrated volumetric Karl Fischer titrator.
-
Procedure:
-
Accurately weigh a suitable amount of the sample (typically 50-100 mg) and introduce it into the titration vessel containing a stirred solvent (e.g., methanol).
-
Titrate with a standardized Karl Fischer reagent to the potentiometric endpoint.
-
Perform a blank determination and calculate the water content (% w/w).
-
Rationale: The volumetric method is suitable for samples with expected water content >0.1%. For lower levels, coulometric Karl Fischer would be the method of choice.[15][16]
-
Thermal Analysis (DSC & TGA)
Thermal analysis provides information on melting point, polymorphism, and the presence of volatile and non-volatile impurities.[17][18][19]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and melting range, which are indicators of purity. A broad melting range or the presence of multiple thermal events can suggest impurities or polymorphism.[20][21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is useful for quantifying the total volatile content (e.g., residual solvents and water) and assessing thermal stability.[20][21]
Protocol 5.2.1: DSC/TGA Analysis
-
Instrumentation: Calibrated DSC and TGA instruments.
-
DSC Conditions:
-
Sample Pan: Aluminum, hermetically sealed.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
TGA Conditions:
-
Sample Pan: Platinum or ceramic.
-
Heating Rate: 10 °C/min up to 300 °C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Analysis: Correlate the TGA weight loss with the Karl Fischer result to estimate the residual solvent content. Analyze the DSC thermogram for the onset of melting and peak temperature.
Caption: Key parameters for method validation per ICH Q2(R1).
Method Validation Considerations
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[6] The HPLC method described should be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[4][5][22]
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach. The combination of a validated primary purity assay by RP-HPLC, definitive structural confirmation by NMR, and impurity identification by MS, supplemented with specific tests like Karl Fischer and thermal analysis, provides a comprehensive and trustworthy assessment of the compound's quality. This integrated strategy ensures that the material meets the high standards required for pharmaceutical development and manufacturing.
References
- 1. recipharm.com [recipharm.com]
- 2. database.ich.org [database.ich.org]
- 3. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. One moment, please... [jchps.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. indianmsme.in [indianmsme.in]
- 15. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 20. mt.com [mt.com]
- 21. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 22. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, maximize your reaction yield, and ensure the highest purity of your final product.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically investigated drugs.[1] Achieving an efficient and reproducible synthesis of derivatives like this compound is a critical step in drug discovery and development programs.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and commonly employed method for constructing the pyrazolo[1,5-a]pyridine core is through a 1,3-dipolar cycloaddition reaction.[1][2] This pathway involves the in situ generation of an N-aminopyridinium ylide, which then reacts with an appropriate dipolarophile, in this case, ethyl propiolate.
The key steps are:
-
N-Amination: A substituted pyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylenesulfonyl)hydroxylamine (MSH), to form a stable N-aminopyridinium salt intermediate.[1][2]
-
Ylide Formation: The N-aminopyridinium salt is treated with a base (e.g., K₂CO₃) to deprotonate the exocyclic nitrogen, generating the highly reactive 1,3-dipole, the N-aminopyridinium ylide.
-
[3+2] Cycloaddition: The ylide undergoes a concerted cycloaddition reaction with ethyl propiolate.
-
Aromatization: The initial cycloadduct rapidly undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine product.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis.
Q1: What are the critical quality parameters for the starting materials?
A: The purity of your starting materials is paramount for achieving high yield and minimizing side reactions.
-
5-Aminopyridine: Ensure it is free from isomeric impurities and oxidation byproducts. Using freshly purified starting material is recommended.
-
Ethyl Propiolate: This reagent can polymerize upon storage. It should be colorless. If it has a yellow or brown tint, distillation under reduced pressure is advised before use.
-
Aminating Agent (HOSA/MSH): These reagents can be moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent: Anhydrous solvents are crucial, especially for the ylide formation step. Water can quench the ylide and hydrolyze the ester product.
Q2: How do I choose the optimal base and solvent for the reaction?
A: The choice of base and solvent is interdependent and critical for efficient ylide formation and subsequent cycloaddition.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and advantageous as it is inexpensive and easily removed during workup.[2] Stronger bases like triethylamine (TEA) can also be used, but may promote side reactions of the ethyl propiolate.[3] The base should be strong enough to deprotonate the N-aminopyridinium salt but not so strong that it causes undesired reactions.
-
Solvent System: The solvent must be able to dissolve both the polar pyridinium salt and the less polar ethyl propiolate. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically a good choice.[2][4] In some cases, a mixed solvent system, such as water and DMF, can be used to dissolve the N-aminopyridine sulfate salt effectively before the cycloaddition step.[2]
| Parameter | Recommended Choice | Rationale & Citation |
| Base | Potassium Carbonate (K₂CO₃) | Effective for ylide formation, easily removed, minimizes side reactions.[2] |
| Solvent | DMF, NMP, or DMAc | Good solubility for both polar and non-polar reactants; high boiling point allows for thermal control.[4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aminopyridine and protects the reactive ylide intermediate. |
Q3: What analytical methods are recommended for monitoring the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane) typically provides good separation.
-
Visualization: The product is UV active. Staining with potassium permanganate can also be used to visualize spots.
-
Confirmation: For unambiguous confirmation of product formation and to check for impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. The expected mass for the product C₁₀H₁₁N₃O₂ is 205.21 g/mol .[6][7]
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 30%, or I'm not seeing any product form. What are the most likely causes?
A: This is the most common issue and can usually be traced back to one of three areas: starting materials, reaction conditions, or inefficient formation of the key ylide intermediate.
-
Cause A: Ineffective N-Amination
-
Explanation: The formation of the N-aminopyridinium salt is the first critical step. If this step is inefficient, there will be no substrate for the subsequent cycloaddition. The reactivity of the aminating agent is key.
-
Solution:
-
Verify Aminating Agent: Ensure your aminating agent (e.g., HOSA) is fresh and has been stored properly.
-
Monitor the Salt Formation: Attempt to isolate and characterize the N-aminopyridinium salt intermediate by ¹H NMR before proceeding to the cycloaddition step. This validates the success of the first stage. An improved method suggests using the N-aminopyridine sulfate salt directly, which can avoid difficult precipitations associated with other salts.[2]
-
-
-
Cause B: Poor Ylide Generation or Stability
-
Explanation: The N-aminopyridinium ylide is a transient, reactive intermediate. Its formation depends critically on the base and solvent. The presence of water or other protic sources will rapidly quench the ylide.
-
Solution:
-
Use Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere.
-
Ensure Base Potency: Use a fresh, finely ground base (e.g., K₂CO₃) to maximize surface area and reactivity. Ensure you are using a sufficient excess (typically 2-3 equivalents).
-
-
-
Cause C: Suboptimal Cycloaddition Conditions
-
Explanation: The cycloaddition step often requires thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow.
-
Solution:
-
Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Many similar cycloadditions proceed well at temperatures between 80 °C and 120 °C.[4]
-
Check Stoichiometry: Ensure that the ethyl propiolate is used in at least a 1:1 molar ratio, or with a slight excess (e.g., 1.1 equivalents), to drive the reaction to completion.
-
-
Problem 2: Significant Impurity Formation
Q: My TLC and ¹H NMR show multiple products that are difficult to separate. What are these impurities and how can I avoid them?
A: Impurity formation often stems from side reactions involving the starting materials or intermediates.
-
Potential Impurity A: Regioisomers
-
Explanation: While ethyl propiolate is a symmetric alkyne in terms of its reactive triple bond, other related syntheses using unsymmetrical bielectrophiles can lead to the formation of structural isomers, such as pyrazolo[3,4-b]pyridines instead of pyrazolo[1,5-a]pyrimidines when starting from 5-aminopyrazoles.[8][9] Although less likely here, improper reaction conditions could potentially lead to alternative cyclization pathways.
-
Prevention: Sticking to established protocols with proven regioselectivity is the best prevention. The 1,3-dipolar cycloaddition pathway is generally highly regioselective for this scaffold.[8]
-
-
Potential Impurity B: Polymerization of Ethyl Propiolate
-
Explanation: Under strongly basic conditions or at high temperatures, ethyl propiolate can polymerize, leading to a complex mixture of byproducts.
-
Prevention:
-
Controlled Addition: Add the ethyl propiolate slowly to the reaction mixture containing the generated ylide.
-
Avoid Excessively Strong Bases: Use K₂CO₃ instead of stronger organic bases where possible.
-
-
-
Purification Protocol:
-
Technique: Flash column chromatography on silica gel is the most effective method for purification.
-
Eluent System: A gradient elution starting from 10-20% ethyl acetate in hexane and gradually increasing the polarity to 40-50% ethyl acetate should effectively separate the product from less polar starting materials and more polar byproducts.
-
Section 4: Recommended Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the 1,3-dipolar cycloaddition synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates.[1][2]
Step 1: Synthesis of N-(5-aminopyridin-1-ium-1-yl)amide sulfate
-
To a stirred solution of 5-aminopyridine (1.0 eq) in a suitable solvent like water, add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting solution containing the N-aminopyridine sulfate can often be used directly in the next step without isolation.[2]
Step 2: Cycloaddition to form this compound
-
To the aqueous solution of the N-aminopyridinium salt from Step 1, add DMF to aid solubility.[2]
-
Add finely ground potassium carbonate (K₂CO₃) (3.0 eq) to the mixture.
-
Add ethyl propiolate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the title compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. 1101120-35-7 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Troubleshooting common problems in pyrazolo[1,5-a]pyridine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry and materials science, renowned for its diverse biological activities, including kinase inhibition.[1][2] Despite its importance, the synthesis of this heterocyclic system can be fraught with challenges, from low yields to unpredictable regioselectivity.[3][4] This guide provides field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during its synthesis.
Overview of Key Synthetic Routes
A foundational understanding of the primary synthetic pathways is crucial for effective troubleshooting. The two most prevalent strategies are:
-
[3+2] Cycloaddition: This is the most common and versatile method. It involves the reaction of an N-aminopyridinium salt (which forms a 1,3-dipole in situ) with a dipolarophile, typically an alkyne or an electron-deficient alkene.[4][5][6] The reaction proceeds through a cycloaddition followed by an oxidation/aromatization step to furnish the final product.[7]
-
Condensation Reactions: This classical approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1] The reaction is typically promoted by acid or base and proceeds via nucleophilic attack followed by cyclization.[1]
This guide will primarily focus on troubleshooting the widely used [3+2] cycloaddition pathway.
Troubleshooting & FAQ
Problem Area 1: Low or No Product Formation
Q1: My [3+2] cycloaddition reaction is not working, or the yield is extremely low. What are the initial checks?
This is a common issue often rooted in reagent quality or reaction conditions. A systematic check is the most efficient way to diagnose the problem.
-
Causality: The formation of the key 1,3-dipole (the N-iminopyridinium ylide) from the N-aminopyridinium salt is a critical equilibrium step. The stability of this ylide, the reactivity of the dipolarophile, and the absence of quenching agents (like water or protic solvents) are paramount for the reaction to proceed.
-
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low-yield reactions.
-
Key Actionable Steps:
-
N-Aminopyridinium Salt Quality: These salts can be hygroscopic. Moisture can quench the ylide intermediate. Ensure the salt is thoroughly dried under vacuum. If its purity is questionable, recrystallize it or synthesize a fresh batch. Several methods exist for their preparation, such as electrophilic amination of pyridines.[8]
-
Solvent Anhydrousness: Use freshly dried, anhydrous solvents. Common choices like DMF, DMSO, or acetonitrile should be stored over molecular sieves.
-
Base Selection: The base is crucial for deprotonating the N-aminopyridinium salt to form the reactive ylide. If a weak base (e.g., K₂CO₃) is failing, consider a stronger, non-nucleophilic base like DBU or t-BuOK. However, excessively strong bases can sometimes lead to decomposition.[9]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and is good practice, especially if reagents are sensitive.
-
Problem Area 2: Poor Regioselectivity
Q2: My cycloaddition with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I improve selectivity?
Regiocontrol is a significant challenge in pyrazolo[1,5-a]pyridine synthesis, especially when creating specific substitution patterns for applications like kinase inhibitors.[3][4]
-
Causality: In the [3+2] cycloaddition, the regioselectivity is determined by the electronic and steric compatibility between the 1,3-dipole (ylide) and the dipolarophile (alkyne). The outcome depends on which termini of the dipole and dipolarophile align, governed by their orbital coefficients (HOMO/LUMO interactions) and steric hindrance.
-
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Recommended Action |
| Alkyne Electronics | Electron-withdrawing groups (EWGs) like esters or ketones are strong directing groups. The nitrogen of the ylide typically attacks the β-carbon of the α,β-unsaturated system. | Use alkynes with a strong, single EWG to favor one isomer. |
| Pyridine Substitution | Substituents on the pyridine ring alter the electronics of the ylide, influencing the orbital energies and directing the cycloaddition. | Experiment with electron-donating or withdrawing groups on the pyridine starting material. |
| Catalyst/Mediator | Recent studies have shown that mediators can control regioselectivity. For instance, a TEMPO-mediated protocol has been developed that offers predictable and high regioselectivity.[10][11] | Investigate literature for specialized, regioselective methods like the TEMPO-mediated approach if standard conditions fail.[10][11] |
| Steric Hindrance | Bulky groups on either the pyridine ring or the alkyne can sterically disfavor one transition state over another, leading to higher selectivity. | Introduce a bulky substituent near one of the reacting centers to block the undesired pathway. |
-
Visualizing Competing Pathways:
Caption: Competing pathways leading to different regioisomers.
Problem Area 3: Side Product Formation & Purification
Q3: My reaction produces a dark, insoluble tar, and isolating the product is a challenge. What's causing this and how can I stop it?
The formation of polymeric or tar-like substances is often due to the decomposition of the reactive ylide intermediate or side reactions of the starting materials.
-
Causality: N-iminopyridinium ylides are reactive species. While they are nucleophilic enough to react with dipolarophiles, they can also undergo self-condensation, polymerization, or decomposition, particularly at elevated temperatures or in the presence of oxygen or other reactive species.
-
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C. Some modern methods are explicitly designed for room temperature to improve cleanliness.[7]
-
Slow Addition: Instead of adding the base all at once, add it slowly to the mixture of the salt and the dipolarophile. This keeps the instantaneous concentration of the highly reactive ylide low, favoring the desired bimolecular reaction over decomposition pathways.
-
Check Dipolarophile Purity: Some dipolarophiles, especially α,β-unsaturated aldehydes or ketones, can be prone to polymerization under basic conditions. Ensure they are pure and consider adding a radical inhibitor like BHT if polymerization is suspected.
-
Degas Solvents: Removing dissolved oxygen by degassing the solvent (e.g., with three freeze-pump-thaw cycles or by bubbling argon through it) can minimize oxidative decomposition pathways.
-
Key Experimental Protocol: A Modern, Metal-Free Synthesis
This protocol is adapted from a room-temperature, oxidative [3+2] cycloaddition method, which often results in cleaner reactions and simpler purification.[7]
Objective: Synthesize a functionalized pyrazolo[1,5-a]pyridine from an N-aminopyridinium salt and an α,β-unsaturated ketone.
Materials:
-
1-Aminopyridinium iodide (1.0 mmol)
-
Chalcone (α,β-unsaturated ketone, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminopyridinium iodide (1.0 mmol) and chalcone (1.2 mmol).
-
Add 5 mL of anhydrous NMP to the flask.
-
Add potassium carbonate (3.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is open to the air, as oxygen serves as the oxidant for the aromatization step.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 8-12 hours.
-
Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine product.
This method's reliance on atmospheric oxygen as the terminal oxidant makes it a greener and more experimentally convenient alternative to methods requiring stoichiometric chemical oxidants.[7]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 8. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (EAPPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile heterocyclic compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your downstream applications.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Question 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
-
Potential Cause: This is a common issue with many heterocyclic compounds and can be attributed to the presence of residual solvents, unreacted starting materials, or side-products that act as crystallization inhibitors. The inherent polarity of the amino and ester groups in EAPPC can also lead to strong interactions with impurities.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound is sparingly soluble (like hexane or diethyl ether) can help remove stubborn high-boiling point solvents.
-
Initial Purification: Before attempting recrystallization, try to purify a small amount of the crude material via a quick silica gel plug. This can remove baseline impurities that may be hindering crystallization.[1]
-
Solvent Screening for Recrystallization: A systematic solvent screen is crucial. Start with single solvents of varying polarity (e.g., ethanol, ethyl acetate, toluene, hexane). If a single solvent doesn't work, try a binary solvent system. A good binary system consists of a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold.[2] For EAPPC, consider combinations like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
Seeding: If you have a small amount of pure EAPPC, adding a seed crystal to the supersaturated solution can induce crystallization.[2]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
-
Question 2: I'm seeing multiple spots on my TLC after column chromatography, even though I collected what looked like a single spot. Why is this happening?
-
Potential Cause: This can be due to several factors including compound degradation on silica gel, co-elution of impurities with very similar Rf values, or using an inappropriate solvent system for your TLC analysis versus your column.[1][3] The amino group in EAPPC can interact with the acidic silica gel, potentially leading to streaking or degradation.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be degrading on silica.[1]
-
Deactivate Silica Gel: To minimize degradation, you can use deactivated silica gel. This can be prepared by adding a small amount of a polar solvent like triethylamine (1-2%) to your eluent system. This will neutralize the acidic sites on the silica.[3]
-
Optimize Your Solvent System: The ideal Rf for good separation on a column is between 0.2 and 0.4.[3] Experiment with different solvent systems to maximize the separation between your product and impurities on the TLC plate before scaling up to a column. For EAPPC, common eluents include gradients of hexane/ethyl acetate or dichloromethane/methanol.[4]
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band.[3]
-
Question 3: My yield is very low after recrystallization. How can I improve it?
-
Potential Cause: Low recovery can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. The solubility profile of EAPPC might be steep, meaning a small change in temperature can drastically alter its solubility.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. Adding solvent in small portions near the boiling point is a good practice.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to the formation of small, impure crystals.[2]
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing out on the filter paper.[2]
-
Second Crop: After filtering your first crop of crystals, concentrate the mother liquor and cool it again to obtain a second, usually less pure, crop of crystals. You can then assess the purity of this second crop and decide if it needs to be recrystallized again.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure EAPPC is typically a solid. Its molecular formula is C10H11N3O2 and its molecular weight is approximately 205.22 g/mol .[5] The appearance can range from a white to a yellow solid.
Q2: What are the common impurities I should expect in the synthesis of EAPPC?
Common impurities can include unreacted starting materials, such as 5-aminopyrazole derivatives and ethyl propiolate or its equivalents.[6][7] Side products from incomplete cyclization or alternative reaction pathways may also be present. The specific impurities will depend on the synthetic route employed.[8][9][10]
Q3: Is EAPPC stable? What are the recommended storage conditions?
Q4: Can I use reverse-phase chromatography to purify EAPPC?
Yes, reverse-phase chromatography can be a viable option, especially if your compound is unstable on silica gel or if you have very polar impurities that are difficult to separate using normal-phase chromatography.[1] A common reverse-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
Part 3: Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude EAPPC. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent. Test several solvents to find the optimal one. Binary solvent systems like ethanol/water or ethyl acetate/hexane are often effective.
-
Dissolution: Place the crude EAPPC in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[2]
-
Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or you used charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude EAPPC in a minimal amount of the eluent or a non-polar solvent like dichloromethane. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
Product Isolation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.
| Technique | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane | High purity of final product, scalable. | Can have lower yields, requires screening for suitable solvents. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Can separate complex mixtures, good for initial purification. | Can be time-consuming, potential for product degradation on silica. |
Part 4: Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the initial purification method for EAPPC.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for common issues in column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 5. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Identifying and minimizing byproducts in the synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
An in-depth guide for researchers, scientists, and drug development professionals from the BenchChem Technical Support Team.
Technical Support Center: Synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. Our goal is to equip researchers with the necessary insights to identify and minimize byproduct formation, thereby optimizing reaction yields and ensuring the purity of the final compound.
Section 1: Core Synthesis and Mechanistic Overview
The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its role as a purine analogue.[1][2] However, the seemingly straightforward condensation reactions often present challenges with regioselectivity and byproduct formation. The most common route involves the reaction of an N-aminopyridine derivative or the condensation of a 5-aminopyrazole with a suitable β-dicarbonyl compound or its equivalent.[3][4][5]
A prevalent issue is the potential for the formation of a regioisomeric byproduct, the pyrazolo[3,4-b]pyridine.[4][5] Understanding the competing reaction pathways is critical for troubleshooting and optimization.
Caption: High-level workflow for synthesis and purification.
The critical step governing the final product is the initial nucleophilic attack and subsequent cyclization. The formation of the desired pyrazolo[1,5-a]pyridine versus the pyrazolo[3,4-b]pyridine isomer depends heavily on which nitrogen of the pyrazole precursor attacks which electrophilic carbon of the reaction partner, a process influenced by factors like pH and substrate electronics.[4][5][6]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: My reaction produced a significant amount of an isomeric byproduct. What is it and why did it form?
Answer: The most common byproduct in this synthesis is the regioisomeric Ethyl 4-aminopyrazolo[3,4-b]pyridine-6-carboxylate . The formation of this isomer versus your target compound, this compound, is a well-documented challenge in the synthesis of fused pyrazoloazines.[4][5]
Causality: This issue arises from the dual nucleophilicity of the 5-aminopyrazole precursor. It has two reactive nitrogen atoms: the endocyclic N1 and the exocyclic amino group. When reacting with an asymmetric bielectrophile (like ethyl 2,4-dioxo-4-phenylbutanoate), the reaction can proceed via two different pathways:
-
Desired Pathway (Pyrazolo[1,5-a]pyridine): The endocyclic pyrazole nitrogen (N1) attacks one carbonyl group, followed by cyclization involving the C4 carbon of the pyrazole and the other carbonyl.
-
Side Pathway (Pyrazolo[3,4-b]pyridine): The exocyclic 5-amino group initiates the attack, leading to the formation of the undesired regioisomer after cyclization.[6]
Acid catalysis can favor one pathway over the other. For instance, in an acidic medium, the exocyclic amino group is protonated, reducing its nucleophilicity and thereby favoring the attack by the endocyclic nitrogen, which can lead to the desired [1,5-a] isomer. Conversely, neutral or basic conditions may lead to a mixture of products or favor the [3,4-b] isomer.[6]
Caption: Competing pathways in pyrazolo-pyridine synthesis.
FAQ 2: How can I adjust my reaction conditions to maximize the yield of the desired this compound?
Answer: Optimizing for the desired [1,5-a] isomer involves carefully controlling the reaction environment to favor the correct mechanistic pathway.
-
pH Control: Employing an acidic catalyst is the most effective strategy. Acetic acid is commonly used as both a solvent and a catalyst.[6][7] It protonates the more basic exocyclic amino group, suppressing its nucleophilicity and promoting the desired cyclization pathway. Using an excessive amount of acid, however, can lead to other side reactions, so moderation is key.[7]
-
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. While acetic acid is common, high-boiling point solvents like ethanol can also be effective, especially when a catalyst is used.[7] The solvent should be able to dissolve the starting materials adequately at the reaction temperature.
-
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally shorten reaction times but can also promote the formation of degradation byproducts. The optimal temperature is typically at reflux for the chosen solvent (e.g., ~120-130°C for acetic acid or ethanol).[7] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs.
FAQ 3: I am getting a very low yield, even after a long reaction time. What are the common pitfalls?
Answer: Low yields are a frequent challenge and can stem from several factors beyond regioselectivity.
-
Incomplete Reaction: The starting materials may not have fully reacted. This can be due to insufficient temperature, inadequate reaction time, or poor mixing.
-
Solution: Ensure the reaction is heated to the appropriate temperature and monitor via TLC until the limiting reagent spot disappears. Ensure vigorous stirring, especially for heterogeneous mixtures.
-
-
Degradation of Product: Pyrazolo[1,5-a]pyridines can be sensitive to prolonged exposure to harsh acidic conditions at high temperatures.
-
Solution: Do not let the reaction run for an excessive amount of time after completion. Work up the reaction as soon as TLC indicates the consumption of starting materials.
-
-
Suboptimal Workup and Purification: Significant product loss can occur during the workup and purification stages.
-
Solution: After cooling, the product often precipitates. Ensure the mixture is sufficiently cold to maximize precipitation before filtration. When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to avoid losing product in the mother liquor.
-
FAQ 4: What is an effective method for monitoring the reaction by TLC?
Answer: Thin Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of the product and byproducts.
-
Mobile Phase: A good starting point for the mobile phase is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common ratio is 7:3 or 1:1 (Hexane:Ethyl Acetate). Adjust the ratio to achieve good separation, where the desired product has an Rf value between 0.3 and 0.5.
-
Visualization: The pyrazolo[1,5-a]pyridine core is UV active. You can visualize the spots under a UV lamp at 254 nm. Staining with potassium permanganate can also be used if the compounds are not sufficiently UV active.
-
Interpretation: The desired product is generally more polar than the starting materials. You should see the spots for the starting materials diminish over time while a new, lower Rf spot corresponding to the product appears and intensifies. Any additional spots indicate the formation of byproducts.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Observation / Symptom | Potential Cause | Recommended Action / Solution |
| Multiple spots on TLC close to the product spot. | Formation of regioisomers (e.g., pyrazolo[3,4-b]pyridine). | Confirm identity: Isolate the byproduct and characterize using NMR and MS. Optimize selectivity: Ensure reaction is run under acidic conditions (e.g., refluxing acetic acid) to favor the [1,5-a] isomer.[6][7] |
| Reaction stalls; starting material remains after prolonged heating. | 1. Insufficient temperature. 2. Inactivated catalyst or reagents. 3. Poor quality of starting materials. | 1. Verify the reaction temperature with an external thermometer. 2. Use fresh, high-purity reagents and catalyst. 3. Check the purity of starting materials by TLC and melting point before starting the reaction. |
| Product precipitates as an oil or sticky solid. | 1. Presence of impurities. 2. Rapid cooling during crystallization. | 1. Attempt to purify a small portion via column chromatography to obtain a seed crystal. 2. Allow the crystallization solvent to cool slowly to room temperature, then place in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low recovery after recrystallization. | 1. Too much solvent was used. 2. The chosen solvent is too good at room temperature. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Concentrate the mother liquor and attempt a second crop of crystals. Consider a solvent/anti-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then cool). |
| Product appears dark or discolored. | Formation of degradation byproducts due to excessive heat or reaction time. | Minimize the reaction time; work up the reaction as soon as the starting material is consumed (monitored by TLC). Purify using column chromatography with silica gel, potentially with a small amount of activated charcoal treatment during recrystallization. |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol is a representative example. Researchers should adapt it based on their specific substrates and laboratory conditions.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-amino-2-iminopyridine (1 equivalent) and the selected β-ketoester, such as ethyl acetoacetate (1 equivalent).
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst (approximately 6 equivalents relative to the limiting reagent).[7]
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 18 hours.[7]
-
Workup: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water or a 1:1 water/ethanol mixture to remove residual acid and impurities.[8]
-
Drying: Dry the product under vacuum to obtain the crude this compound.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: Place the crude product in an Erlenmeyer flask. Select an appropriate solvent (ethanol is often a good choice).
-
Dissolution: Add the minimum amount of hot solvent to the flask while stirring or swirling until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to promote maximum crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Characterization Data
Accurate identification of the product and byproducts is crucial. Below is a table of expected analytical markers.
| Compound | Expected ¹H NMR Signals (Illustrative) | Expected Mass Spec (m/z) |
| This compound (Target) | ~8.0-8.2 ppm (d, 1H), ~7.4-7.6 ppm (d, 1H), ~6.5-6.7 ppm (dd, 1H), ~5.5-6.0 ppm (br s, 2H, -NH2), ~4.3 ppm (q, 2H, -CH2-), ~1.3 ppm (t, 3H, -CH3) | C10H11N3O2: [M+H]⁺ ≈ 206.09 |
| Ethyl 4-aminopyrazolo[3,4-b]pyridine-6-carboxylate (Byproduct) | Distinct aromatic splitting pattern and chemical shifts compared to the target compound. The position of the amino proton signal may also differ. | C10H11N3O2: [M+H]⁺ ≈ 206.09 |
Note: Exact chemical shifts are solvent-dependent. The key is the difference in the splitting patterns of the aromatic protons between the two isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. allbiopharm.com [allbiopharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the critical aspect of regioselectivity, with a particular focus on the profound influence of solvent choice. As experienced chemists know, achieving the desired regioisomer is paramount for the biological activity and therapeutic potential of these valuable heterocyclic compounds. This center will equip you with the foundational knowledge and practical guidance to navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers in our pyrazolo[1,5-a]pyridine synthesis. What are the primary factors influencing regioselectivity?
A1: The formation of pyrazolo[1,5-a]pyridine regioisomers is a common challenge, primarily governed by the reaction mechanism and the nature of your starting materials. The two most critical factors are:
-
Electronic Properties of Reactants: The electron density at the reacting centers of both the aminopyridine derivative and the 1,3-dicarbonyl compound (or its equivalent) plays a pivotal role. The initial nucleophilic attack and subsequent cyclization steps are directed by the relative electrophilicity and nucleophilicity of the atoms involved.
-
Solvent Effects: The solvent in which the reaction is conducted can dramatically influence the regiochemical outcome. Solvents can stabilize or destabilize key intermediates and transition states, thereby favoring one reaction pathway over another.
This guide will delve deeper into the mechanistic underpinnings of solvent effects to provide you with actionable strategies for controlling regioselectivity.
Q2: How does the choice between a protic and an aprotic solvent affect the reaction outcome?
A2: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) can significantly alter the reaction pathway.
-
Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with electronegative atoms (like oxygen and nitrogen) in your reactants and intermediates. This can enhance the electrophilicity of carbonyl groups and stabilize charged intermediates, potentially altering the site of initial attack and influencing which nitrogen atom of the aminopyrazole moiety participates in the cyclization.
-
Aprotic Solvents (e.g., acetonitrile, DMF, toluene): These solvents do not have a hydrogen atom that can be donated for hydrogen bonding.[1][2] Their influence is primarily through their polarity and coordinating abilities. Polar aprotic solvents can still solvate charged species, but the specific interactions are different from those of protic solvents, which can lead to a different regiochemical preference.
A systematic screening of both protic and aprotic solvents is often a crucial step in optimizing the regioselectivity of a novel pyrazolo[1,5-a]pyridine synthesis.[3]
Q3: Can you explain the mechanistic basis for solvent-controlled regioselectivity in a typical [3+2] cycloaddition reaction to form pyrazolo[1,5-a]pyridines?
A3: In a [3+2] cycloaddition approach, an N-aminopyridinium ylide (the 1,3-dipole) reacts with a dipolarophile (e.g., an α,β-unsaturated carbonyl compound). The regioselectivity is determined by the alignment of the dipole and dipolarophile in the transition state. Solvents influence this by:
-
Stabilizing Polarized Transition States: The transition state of a 1,3-dipolar cycloaddition can have significant charge separation. Polar solvents will preferentially stabilize the more polar transition state, lowering its energy barrier and accelerating the reaction pathway that proceeds through it. If the two possible regioisomeric transition states have different degrees of charge separation, a polar solvent can selectively favor the formation of one regioisomer.
-
Specific Solvation of Reactants: Solvents can form specific interactions with the reactants, altering their electronic properties and steric hindrance. For example, a coordinating solvent might ligate to a metal catalyst (if used) or interact with a functional group on the dipolarophile, thereby directing the approach of the 1,3-dipole to one face or end of the molecule.
Understanding the frontier molecular orbitals (HOMO and LUMO) of your specific reactants can provide a theoretical framework for predicting how solvent polarity might influence the regiochemical outcome.[4]
Troubleshooting Guide
Problem 1: Formation of an undesired regioisomer as the major product.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The polarity of your current solvent may be preferentially stabilizing the transition state leading to the undesired isomer. | 1. Systematic Solvent Screening: Conduct a systematic screen of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, ethanol).[3][5] 2. Analyze Trends: Correlate the observed regioisomeric ratio with the dielectric constant of the solvent to understand the influence of polarity. |
| Hydrogen Bonding Effects | If using a protic solvent, hydrogen bonding may be directing the reaction towards the undesired isomer by altering the nucleophilicity of the reacting nitrogen atoms. | 1. Switch to an Aprotic Solvent: Replace the protic solvent with a polar aprotic solvent like acetonitrile or DMF to minimize hydrogen bonding effects.[6] 2. Use a Non-coordinating Solvent: In some cases, a non-polar, non-coordinating solvent like toluene may provide the highest selectivity by minimizing specific solvent-reactant interactions. |
| Reaction Temperature | The activation energy difference between the two regioisomeric pathways may be small. Higher temperatures can lead to a loss of selectivity. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature to favor the pathway with the lower activation energy, which may correspond to the desired regioisomer. |
Data Presentation: Example of a Solvent Screening Study
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Desired:Undesired) | Yield (%) |
| Toluene | 2.4 | 5:1 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 3:1 | 70 |
| Acetonitrile | 37.5 | 1:2 | 85 |
| Ethanol | 24.6 | 1:4 | 80 |
This is example data and will vary based on the specific reaction.
Problem 2: Inconsistent regioselectivity between batches.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Solvent Purity | Trace amounts of water or other impurities in the solvent can significantly alter the reaction environment and affect regioselectivity. | 1. Use Anhydrous Solvents: Ensure that all solvents are freshly distilled or from a sealed bottle under an inert atmosphere. 2. Verify Purity: If issues persist, verify the purity of the solvent using appropriate analytical techniques (e.g., Karl Fischer titration for water content). |
| Atmospheric Conditions | For reactions sensitive to moisture or oxygen, variations in the reaction atmosphere can lead to inconsistent results. | 1. Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Pyrazolo[1,5-a]pyridine Synthesis
-
Reaction Setup: In a series of identical reaction vessels, place the aminopyridine derivative (1.0 eq) and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessels and purge with a dry, inert gas (e.g., nitrogen or argon).
-
Solvent Addition: To each vessel, add a different anhydrous solvent (e.g., toluene, THF, acetonitrile, DMF, ethanol) to achieve the desired concentration.
-
Reactant Addition: Add the 1,3-dicarbonyl compound or other coupling partner (1.1 eq) to each vessel.
-
Reaction Conditions: Stir the reactions at the desired temperature for the specified time.
-
Workup and Analysis: After the reaction is complete, perform an identical workup procedure for each reaction. Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio and yield.
Visualization of the Troubleshooting Workflow
Caption: A workflow for troubleshooting regioselectivity issues.
Mechanistic Insights: The Role of Solvent in Reaction Pathways
The synthesis of pyrazolo[1,5-a]pyridines often proceeds through a [3+2] cycloaddition or a condensation-cyclization sequence. The solvent's role is not merely as a medium but as an active participant in influencing the energetics of these pathways.
Visualization of a General Reaction Mechanism
Caption: Solvent influence on competing reaction pathways.
By understanding and systematically manipulating the solvent environment, researchers can effectively steer the reaction towards the desired pyrazolo[1,5-a]pyridine regioisomer, a critical step in the development of novel therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mastering Temperature Control in the Synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature management during this synthetic process. Precise temperature control is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding temperature control in the synthesis of this compound.
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The synthesis, which often involves the [3+2] cycloaddition of an N-aminopyridinium ylide with ethyl propiolate, can be performed under various temperature conditions, ranging from room temperature to reflux.[1][2] The optimal temperature depends on the specific reagents, solvent, and catalyst used. Some protocols suggest temperatures around 85°C, particularly when using sonication.[1]
Q2: My reaction yield is low. Could incorrect temperature be the cause?
A2: Yes, incorrect temperature is a common reason for low yields. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of starting materials, intermediates, or the final product.[3] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[4]
Q3: I am observing significant impurity formation. How does temperature influence this?
A3: Temperature can significantly impact the formation of impurities. At elevated temperatures, side reactions such as polymerization of ethyl propiolate or the formation of regioisomers may become more prevalent.[2] Maintaining a consistent and optimized temperature is key to minimizing these side reactions.
Q4: Is the reaction to form this compound exothermic?
Q5: How can I improve the regioselectivity of my reaction through temperature control?
A5: The regioselectivity of the cycloaddition between the N-aminopyridinium ylide and ethyl propiolate can be influenced by temperature. Generally, lower temperatures favor the thermodynamically controlled product, which may lead to higher regioselectivity. Experimenting with a range of temperatures, starting from room temperature and gradually increasing, can help identify the optimal conditions for the desired regioisomer.[2][5]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge that can often be traced back to thermal mismanagement.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient thermal energy. Solution: 1. Monitor the reaction closely using TLC. 2. If starting material is still present after a prolonged period, consider incrementally increasing the reaction temperature. 3. Ensure the chosen solvent has a boiling point that allows for the necessary reaction temperature.[4] |
| Decomposition of Reactants or Product | The pyrazolo[1,5-a]pyridine core, while generally stable, can be susceptible to degradation at excessive temperatures. Similarly, N-aminopyridinium ylides and ethyl propiolate can decompose.[6] Solution: 1. If TLC shows the disappearance of starting material but no product formation (or the appearance of multiple spots), decomposition is likely. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Consider using a milder catalyst if applicable. |
| Suboptimal Catalyst Activity | If a catalyst is used, its activity is often temperature-dependent. Solution: 1. Consult the literature for the optimal temperature range for the specific catalyst being used. 2. Ensure the reaction temperature is maintained within this range. |
Experimental Protocol: Optimizing Reaction Temperature for Yield
-
Small-Scale Parallel Reactions: Set up several small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, constant temperature (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals.
-
Analysis: Once the reactions are complete, quench them and analyze the crude product mixture by NMR or LC-MS to determine the yield of the desired product and the impurity profile at each temperature.
-
Selection: Choose the temperature that provides the best balance of reaction rate and yield.
Issue 2: Poor Regioselectivity and Impurity Formation
The formation of unwanted regioisomers or other impurities can complicate purification and reduce the overall yield.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Kinetically Favored Side Reactions | At higher temperatures, reactions may proceed through pathways that are kinetically favored but lead to undesired products. Solution: 1. Perform the reaction at a lower temperature to favor the thermodynamically more stable product. 2. Consider a solvent screen, as the solvent can influence the transition state energies of different reaction pathways.[7] |
| Polymerization of Ethyl Propiolate | Ethyl propiolate can polymerize, especially at higher temperatures or in the presence of certain catalysts. Solution: 1. Add the ethyl propiolate slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Ensure the reaction temperature is not excessively high. |
| Decomposition of N-aminopyridinium Ylide | N-aminopyridinium ylides can be thermally labile and may decompose to pyridine and other byproducts. Solution: 1. Generate the ylide in situ at a low temperature if possible before adding the ethyl propiolate. 2. Avoid prolonged reaction times at elevated temperatures. |
Workflow for Minimizing Impurities
Caption: Troubleshooting workflow for impurity reduction.
Issue 3: Uncontrolled Exotherm
An uncontrolled increase in temperature can lead to a runaway reaction, posing a safety hazard and leading to product decomposition.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Rapid Reagent Addition | Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it. Solution: 1. Add the more reactive component (often the ethyl propiolate or the base used to generate the ylide) dropwise or via a syringe pump. 2. Monitor the internal reaction temperature closely during the addition. |
| Inadequate Cooling | The cooling bath or condenser may not be sufficient for the scale of the reaction. Solution: 1. For small-scale reactions, ensure the flask is adequately immersed in an ice bath. 2. For larger-scale reactions, consider using a more efficient cooling system like a cryostat. 3. Ensure good heat transfer by using an appropriately sized reaction vessel and adequate stirring. |
| Concentrated Reagents | Using highly concentrated reagents can lead to a more rapid and intense exotherm. Solution: 1. Dilute the reagents in an appropriate solvent before addition. 2. This increases the thermal mass of the system, helping to absorb the heat generated. |
Logical Diagram for Exotherm Management
Caption: Decision-making process for managing potential exotherms.
Section 3: Thermal Stability Considerations
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, related heterocyclic compounds show decomposition at elevated temperatures.[8][9][10] It is reasonable to assume that the target compound may begin to decompose at temperatures above 150-200°C.
Best Practices for Ensuring Thermal Stability:
-
Avoid Overheating: Do not heat the reaction mixture significantly above the optimal temperature identified during optimization studies.
-
Purification: During purification by distillation or recrystallization, use the lowest temperature necessary to achieve the desired separation. Vacuum distillation is recommended if the compound has a high boiling point.
-
Storage: Store the final product in a cool, dark place to prevent gradual decomposition over time.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of pyrazolo[1,5-a]pyridine intermediates
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the significant challenge of poor solubility often encountered with pyrazolo[1,5-a]pyridine intermediates. As a Senior Application Scientist, my goal is to provide you with not only practical, step-by-step solutions but also the underlying scientific rationale to empower your experimental decisions.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, the planar, aromatic nature of this fused heterocyclic system frequently leads to strong crystal lattice energy and high melting points, contributing to poor solubility in both aqueous and organic media.[2] This guide offers a structured approach to diagnosing and solving these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding solubility issues with pyrazolo[1,5-a]pyridine intermediates.
Q1: What intrinsic properties of pyrazolo[1,5-a]pyridines contribute to their poor solubility?
A1: The solubility challenges stem from a combination of physicochemical properties inherent to the scaffold:
-
High Crystal Lattice Energy: The planar and rigid structure of the pyrazolo[1,5-a]pyridine core allows for efficient molecular packing in the solid state. This strong, stable crystal lattice requires a significant amount of energy to break apart, resulting in low solubility.[2] High melting points are often an indicator of strong crystal packing.[2]
-
Intermolecular Interactions: The presence of nitrogen atoms allows for potential hydrogen bonding, while the aromatic rings facilitate π-π stacking. These non-covalent interactions contribute to molecular self-association and dimer formation, further stabilizing the solid state over the solvated state.[1]
-
Hydrophobicity: The scaffold is predominantly lipophilic, especially when substituted with non-polar functional groups. This leads to poor affinity for aqueous or highly polar solvents.
Q2: What are the main strategies I can employ to enhance the solubility of my intermediate?
A2: Solubility enhancement techniques can be broadly grouped into three categories. The choice of strategy depends on the experimental context (e.g., reaction, purification, or biological assay) and the properties of your specific molecule.
| Strategy Category | Description | Common Techniques |
| Chemical Modification | Alters the molecular structure of the intermediate itself to improve its intrinsic solubility. | Salt Formation, Prodrug Synthesis, Introduction of Solubilizing Groups.[3][4] |
| Physical Modification | Modifies the solid-state properties of the compound without changing its chemical structure. | Particle Size Reduction (Micronization, Nanonization), Amorphous Solid Dispersions (ASDs).[3][5][6] |
| Formulation-Based Approaches | Uses excipients or specialized solvent systems to increase the apparent solubility of the compound. | Co-solvents, pH Adjustment, Surfactants (Micellar Solubilization), Cyclodextrins, Lipid-Based Formulations.[3][4][7] |
Q3: How do I select the most appropriate solubility enhancement strategy for my specific situation?
A3: The optimal strategy depends on your experimental goal and the properties of your compound. The following decision tree provides a logical framework for selecting a suitable approach.
Caption: Decision workflow for selecting a solubility strategy.
Part 2: Troubleshooting Guide & Experimental Scenarios
This section provides direct answers to specific problems you might encounter during your work.
Scenario 1: "My pyrazolo[1,5-a]pyridine intermediate is precipitating out of the reaction mixture before the reaction is complete."
Root Cause Analysis: This common issue suggests that the solubility limit of your starting material, intermediate, or product is being exceeded in the chosen reaction solvent. The polarity of the species in the flask is likely changing as the reaction progresses, leading to insolubility.
Solutions:
-
Solvent System Modification:
-
Switch to a Stronger Solvent: If you are using moderately polar solvents like THF or Ethyl Acetate, consider switching to more powerful polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). These solvents are generally excellent for dissolving a wide range of heterocyclic compounds.[8][9]
-
Introduce a Co-solvent: A mixture of solvents can be highly effective. For example, adding a percentage of a highly polar solvent like ethanol or a non-polar solvent like toluene can disrupt the solute-solute interactions that lead to precipitation.[7]
-
-
Temperature Adjustment:
-
Increase Reaction Temperature: Solubility often increases with temperature. If thermally stable, running the reaction at a higher temperature can keep all components in solution. Monitor for potential side products.
-
-
Concentration Control:
-
Run at Higher Dilution: While not always ideal for reaction kinetics, reducing the overall concentration of reactants can prevent the solubility limit from being reached.
-
Self-Validation Check: Before scaling up, run a small-scale test reaction with the new solvent system or temperature to confirm that the material remains in solution and that the reaction proceeds cleanly without new impurities.
Scenario 2: "My compound dissolves for analysis but crashes out on the HPLC column during purification."
Root Cause Analysis: This indicates that while your compound is soluble in the injection solvent (e.g., DMSO), it is not soluble in the mobile phase used for chromatography. This is particularly common in reverse-phase HPLC where the initial mobile phase is highly aqueous.
Solutions:
-
Mobile Phase Modification:
-
Add an Ion-Pairing Agent/Modifier: For acidic or basic compounds, adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid, or a base like ammonium hydroxide, can protonate or deprotonate your compound, respectively. This ionic form is often much more soluble in the aqueous mobile phase.
-
Increase Organic Content at T=0: Modify your gradient to start with a higher percentage of organic solvent (e.g., 20-30% acetonitrile or methanol instead of 5%). This ensures the compound remains dissolved as it binds to the stationary phase.
-
-
Injection and Loading Strategy:
-
Lower the Injection Concentration: Dilute your sample to the lowest concentration that still allows for adequate detection.
-
Use a Stronger Injection Solvent (with caution): If possible, dissolve the sample in a solvent mixture that is as close to the initial mobile phase composition as possible. Injecting a large volume of a very strong solvent like 100% DMSO can cause severe peak distortion and on-column precipitation.
-
Scenario 3: "My final intermediate is poorly soluble in aqueous buffers, making it impossible to perform reliable in vitro biological assays."
Root Cause Analysis: The hydrophobic nature of the pyrazolo[1,5-a]pyridine core and its substituents prevents dissolution in the aqueous environment required for most biological assays. A stock solution in 100% DMSO may be possible, but the compound precipitates upon dilution into the final assay buffer.[10]
Solutions:
-
Formulation with Co-solvents:
-
Prepare a high-concentration stock in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is as low as possible (ideally <1%, and never exceeding 5%) to avoid solvent-induced artifacts.[10]
-
For some compounds, co-solvents like PEG-400 or ethanol can be used in combination with DMSO.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate your hydrophobic compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[4]
-
Surfactants: Below the critical micelle concentration (CMC), surfactants can improve wetting. Above the CMC, they form micelles that can encapsulate the drug, significantly increasing its apparent solubility.[3] Polysorbate 80 (Tween® 80) or Kolliphor® EL are often used.
-
Caption: Micellar solubilization of a hydrophobic intermediate.
-
Amorphous Solid Dispersions (ASDs):
-
This advanced technique involves dispersing the crystalline drug into an amorphous polymer matrix. The amorphous form has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.[3][4] This is a powerful but more complex approach. A miniaturized screening method using polymer-drug microarrays can rapidly identify suitable polymers.[11][12]
-
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent & pH-Dependent Solubility Screening
This protocol allows for a quantitative assessment of your intermediate's solubility in various media.
Objective: To determine the approximate solubility and identify promising solvent systems or pH conditions.
Methodology (Shake-Flask Method):
-
Preparation: Dispense an excess amount of your solid intermediate (e.g., 5-10 mg, accurately weighed) into several glass vials. Ensure enough solid is present that some will visibly remain undissolved.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a different solvent.
-
Organic Screen: Test a range of solvents with varying polarities (e.g., Heptane, Toluene, DCM, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, DMSO, NMP).
-
Aqueous pH Screen: Use a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: After equilibration, allow the vials to stand until the excess solid has settled. Centrifuge the vials to ensure a clear supernatant.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, UPLC-MS).
-
Analysis: Determine the concentration of the dissolved compound in the aliquot. Calculate the initial solubility in mg/mL or µg/mL.
-
Data Logging: Record the results in a structured table.
| Solvent/Buffer (pH) | Temperature (°C) | Measured Conc. (µg/mL) | Visual Observation |
| Water (pH 7.4) | 25 | < 1 | Insoluble |
| 0.1 M HCl (pH ~1) | 25 | 50 | Slightly Soluble |
| Ethanol | 25 | 850 | Soluble |
| DMSO | 25 | > 20,000 | Freely Soluble |
Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
Objective: To convert a crystalline, poorly soluble intermediate into a more soluble amorphous form for in vitro testing.
Materials:
-
Pyrazolo[1,5-a]pyridine intermediate
-
A suitable polymer (e.g., PVP K30, Soluplus®, HPMC-AS)
-
A volatile solvent that dissolves both the drug and the polymer (e.g., Dichloromethane, Acetone, Methanol)
Caption: Workflow for preparing an Amorphous Solid Dispersion.
Methodology:
-
Determine Drug Loading: Decide on a drug-to-polymer ratio. Start with a low drug loading (e.g., 10-25% w/w) to ensure amorphicity.
-
Dissolution: Dissolve the calculated amounts of your intermediate and the chosen polymer in a minimal amount of the volatile solvent in a round-bottom flask. Gently warm if necessary to achieve a clear solution.
-
Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator. The rapid removal is crucial to prevent the drug from recrystallizing.
-
Drying: Scrape the resulting solid/film from the flask and dry it under high vacuum for 12-24 hours to remove any residual solvent.
-
Characterization (Self-Validation):
-
Visual: The resulting ASD should be a clear, glassy solid or a fine, non-crystalline powder.
-
Performance Test: Test the dissolution of the ASD in an aqueous buffer compared to the crystalline material. You should observe a significantly faster dissolution rate and a higher apparent solubility (a "spring and parachute" effect).
-
(Optional) Advanced Analysis: Use techniques like Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing side reactions during the amination of the pyridine ring
Welcome to the technical support center for pyridine ring amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation on this critical heterocyclic scaffold. Instead of a generic overview, we will directly address common failures, side reactions, and optimization challenges through a series of frequently asked questions and troubleshooting guides. Our focus is on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide & FAQs
This section is organized by reaction type. Each question addresses a specific, common issue encountered in the lab.
Section A: The Chichibabin Reaction (Direct Amination)
The Chichibabin reaction is a powerful method for the direct amination of pyridines using sodium amide (NaNH₂), but its harsh conditions can lead to specific side products.[1][2]
Question 1: My Chichibabin reaction is producing a high percentage of a dimeric bipyridine byproduct and my yield of 2-aminopyridine is low. What's causing this and how can I suppress it?
Answer: This is a classic issue in Chichibabin chemistry. The dimerization of the pyridine substrate is a significant competing side reaction.[3]
-
Causality: The reaction proceeds via a hydride elimination from a Meisenheimer-like intermediate.[3][4] In non-polar, high-boiling solvents like xylene or toluene, which are traditionally used, the concentration of reactive intermediates can favor a pathway where one intermediate acts as a hydride acceptor for another, leading to dimerization.
-
Troubleshooting Strategy:
-
Increase Pressure: The formation of the desired 2-aminopyridine product liberates hydrogen gas.[3][4] By running the reaction under pressure (e.g., in a sealed vessel or under a nitrogen atmosphere of 300-350 psi), you can shift the equilibrium away from dimerization. For example, amination of 4-tert-butylpyridine in xylene at atmospheric pressure gives 89% dimer, but at 350 psi, the desired 2-amino product is formed in 74% yield.[3]
-
Solvent Choice: While traditional, high-boiling aprotic solvents can promote dimerization, using liquid ammonia as the solvent at lower temperatures can significantly alter the reaction pathway and often provides cleaner results, although it requires specialized equipment.[1]
-
Amide Reagent Quality: Interestingly, the purity of the sodium amide can affect the reaction outcome. In some cases, technical-grade sodium amide, which may contain impurities, has been reported to give better yields than very pure reagent, possibly due to catalytic effects.[2]
-
Question 2: I'm trying to aminate a substituted pyridine, but I'm getting the 4-amino isomer instead of the expected 2-amino product. How can I control the regioselectivity?
Answer: Regioselectivity in the Chichibabin reaction is primarily governed by electronics and sterics, with a strong intrinsic preference for the 2-position (alpha to the nitrogen).
-
Causality: The reaction is initiated by the nucleophilic attack of the amide anion (NH₂⁻). The pyridine nitrogen is electron-withdrawing, making the C2 and C4 positions the most electrophilic. It is widely accepted that the reaction kinetically and thermodynamically favors attack at the C2 position.[5][6] This preference is enhanced by the initial coordination of the sodium cation to the pyridine nitrogen, which further increases the positive charge on the adjacent C2 carbon.[3][7]
-
Troubleshooting & Control:
-
Blocking Groups: If the C2 and C6 positions are blocked by substituents, the reaction can be forced to the C4 position, although often with a lower yield.[2]
-
Substituent Effects: Be aware of your substrate's electronics. Electron-donating groups can deactivate the ring, while electron-withdrawing groups inhibit the Chichibabin reaction entirely by destabilizing the required anionic sigma-adduct intermediate.[3] If your substrate is electronically unsuited for the Chichibabin reaction, an alternative method like a Buchwald-Hartwig amination or SNAr on a pre-functionalized pyridine is a better approach.
-
Workflow: Diagnosing Chichibabin Reaction Failures
Caption: Decision tree for troubleshooting Chichibabin reactions.
Section B: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a common method for aminating pyridines that have been pre-functionalized with a leaving group. Success hinges on proper activation of the ring and the right choice of leaving group.
Question 3: My SNAr amination of a 2-chloropyridine with a primary amine is not proceeding, even at high temperatures. Why is it so unreactive?
Answer: This is a common challenge. The success of an SNAr reaction on a pyridine ring is critically dependent on three factors: the position of the leaving group, the nature of the leaving group, and the electronic activation of the ring.
-
Causality: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[4] For this intermediate to form, the ring must be sufficiently electron-deficient. While the pyridine nitrogen provides some activation, it is often not enough for a moderately good leaving group like chloride.[8] The stability of the intermediate is greatest when the leaving group is at the C2 or C4 position, as the negative charge can be delocalized onto the ring nitrogen.[9] Reactions at the C3 position are generally unsuccessful.[9]
-
Troubleshooting Strategy:
-
Improve the Leaving Group: The reactivity order for halide leaving groups in SNAr is F > Cl > Br > I.[9][10] A 2-fluoropyridine is substantially more reactive than a 2-chloropyridine and will often react where the chloro-analogue fails.[8]
-
Increase Ring Activation: Add a potent electron-withdrawing group (EWG), such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group, at a position ortho or para to the leaving group. A substrate like 2-chloro-5-nitropyridine is dramatically more reactive than 2-chloropyridine and will undergo SNAr with a wide range of amines under mild conditions.[8]
-
Activate the Nitrogen: Convert the pyridine to a pyridinium salt by reacting it with an alkylating or acylating agent.[10] The positive charge on the nitrogen atom makes the entire ring much more electrophilic and highly susceptible to nucleophilic attack. This strategy can make even unactivated chloropyridines reactive.[11]
-
Question 4: I'm observing a mixture of products from my amination of a 3-bromopyridine. It seems like the amine is not adding where the bromine was. What is happening?
Answer: You are likely observing a reaction proceeding through a pyridyne intermediate via an elimination-addition mechanism, which is a known side reaction for less-activated halopyridines, particularly at the 3-position.[12]
-
Causality: In the presence of a very strong base (like NaNH₂ or an alkoxide), a proton can be abstracted from a carbon adjacent to the halogen. This is followed by the elimination of the halide, forming a highly reactive pyridyne intermediate with a formal triple bond in the ring. The nucleophilic amine then adds to this triple bond. This addition can occur at two different positions, leading to a mixture of regioisomers.[12][13]
-
Troubleshooting Strategy:
-
Avoid Excessively Strong Bases: Use a milder, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) in combination with a catalytic method like Buchwald-Hartwig amination, which follows a different mechanism and will ensure the amine couples only at the position of the halide.
-
Switch to a Catalytic Method: The Buchwald-Hartwig amination is the preferred method for coupling amines to 3-halopyridines precisely because it avoids the pyridyne pathway and provides excellent regiocontrol.
-
Section C: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is exceptionally versatile but is sensitive to ligand, base, and substrate choice. Common failure modes include hydrodehalogenation and catalyst deactivation.[14]
Question 5: My Buchwald-Hartwig amination is giving me a significant amount of the de-halogenated pyridine starting material. What causes this hydrodehalogenation side reaction?
Answer: Hydrodehalogenation is a result of a competing β-hydride elimination pathway within the catalytic cycle. This is one of the most common side reactions in these couplings.[15]
-
Causality: After oxidative addition of the pyridyl halide to the Pd(0) catalyst and formation of the palladium-amide complex, the desired pathway is reductive elimination to form the C-N bond. However, if the palladium-amide complex has an accessible beta-hydrogen (a hydrogen on the carbon adjacent to the nitrogen), the palladium can eliminate it, forming a Pd-H species and an imine. This Pd-H species then reductively eliminates with the halide on the palladium to regenerate the catalyst and produce the hydrodehalogenated arene.[15]
-
Troubleshooting Strategy:
-
Ligand Choice is Critical: The rate of reductive elimination must be faster than the rate of β-hydride elimination. Use bulky, electron-rich phosphine ligands. These ligands accelerate the final reductive elimination step, favoring the desired product pathway.[15] Modern biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are specifically designed to promote this step.
-
Base Selection: The choice of base can influence the concentration of various intermediates. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Switching to a weaker carbonate or phosphate base can sometimes mitigate the issue, although it may require higher temperatures.
-
Amine Structure: If possible, using an amine that lacks beta-hydrogens (e.g., N,N-dimethylamine) will completely avoid this specific side reaction, though this is substrate-dependent.
-
Mechanism: Buchwald-Hartwig Amination vs. Side Reaction
Caption: Key mechanistic branch point in Buchwald-Hartwig amination.
Question 6: My reaction is stalling before completion. Could the pyridine itself be poisoning the catalyst? Should I use a protecting group?
Answer: Yes, catalyst inhibition by the pyridine substrate or product is a known issue. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[16] Using a protecting group is an advanced but effective strategy.
-
Causality: The Lewis basic nitrogen of the pyridine ring can act as an inhibitory ligand for the electron-deficient palladium catalyst, leading to the formation of off-cycle, inactive complexes.
-
Troubleshooting Strategy:
-
Ligand Optimization: Sometimes, using a more strongly binding, electron-rich phosphine ligand can outcompete the pyridine for coordination to the palladium, keeping the catalyst active.
-
Protecting Groups: For particularly challenging substrates, protecting the pyridine nitrogen is an excellent solution.
-
Borane (BH₃): Pyridine can be protected as a borane complex (Py-BH₃). This masks the lone pair, preventing catalyst inhibition. The borane group is stable to the coupling conditions and can be easily removed afterward with acid.[17]
-
N-Oxide: Converting the pyridine to a pyridine-N-oxide is another strategy. This modifies the electronics of the ring and prevents direct coordination through the nitrogen lone pair. The N-oxide can be reduced back to the pyridine in a subsequent step.[13][18]
-
-
Part 2: Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Optimized Chichibabin Reaction Under Pressure
This protocol is designed to minimize dimerization for a generic, unactivated pyridine.
Materials:
-
Pyridine substrate (1.0 eq)
-
Sodium amide (NaNH₂) (2.5 eq)
-
Anhydrous Toluene
-
High-pressure reaction vessel with magnetic stirring
Procedure:
-
To a dry high-pressure reaction vessel under an inert atmosphere (N₂ or Ar), add sodium amide.
-
Add anhydrous toluene to create a slurry.
-
Add the pyridine substrate to the vessel.
-
Seal the vessel securely.
-
Pressurize the vessel with dry nitrogen to ~300 psi.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Once complete, cool the vessel to room temperature and carefully vent the pressure.
-
Slowly and carefully quench the reaction mixture by adding it to ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: SNAr Amination of an Activated Pyridine
This protocol is for the amination of a highly activated substrate like 2-chloro-5-nitropyridine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add 2-chloro-5-nitropyridine, potassium carbonate, and the amine.
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Heat the reaction to 60-80 °C. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Part 3: Data Summary
Table 1: General Guide for Ligand Selection in Buchwald-Hartwig Amination of Pyridyl Halides
| Substrate Class | Amine Type | Recommended Ligand Class | Example Ligands | Key Considerations |
| Pyridyl Chlorides | Primary Aliphatic | Bulky Biarylphosphines (Gen 4) | XPhos, RuPhos | Often require stronger conditions; catalyst choice is critical. |
| Pyridyl Bromides | Primary & Secondary | Bulky Biarylphosphines (Gen 3/4) | BrettPhos, SPhos | Generally good reactivity; wide range of ligands are effective. |
| Pyridyl Bromides | Anilines (Ar-NH₂) | Electron-Rich Biarylphosphines | XPhos, DavePhos | Reductive elimination can be slower; ligand choice is key. |
| Sterically Hindered | Hindered Amine | Very Bulky Ligands | tBuXPhos, BrettPhos | Steric bulk on both partners requires highly active catalyst systems. |
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. myttex.net [myttex.net]
- 5. A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from the Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate scaffold. We will delve into the structure-activity relationships (SAR), comparative potency against key kinase targets, and the experimental methodologies used to validate these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
Introduction: The Rise of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties make it an effective bioisostere for purines, allowing it to act as a potent hinge-binding motif in the ATP-binding pocket of various kinases.[1] This versatility has led to the development of numerous kinase inhibitors, including the recently approved RET kinase inhibitor selpercatinib, used in the treatment of non-small cell lung cancer (NSCLC) and thyroid cancer.[1] This guide will focus specifically on derivatives of the this compound framework, with a particular emphasis on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer.
The PI3K/Akt Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most pursued targets for cancer therapy. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB) and PDK1, to the cell membrane, leading to Akt phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Comparative Efficacy and Structure-Activity Relationship (SAR)
Research has identified the pyrazolo[1,5-a]pyridine scaffold as a potent inhibitor of Class I PI3K isoforms.[2][3] SAR studies have been crucial in optimizing the potency and selectivity of these compounds. Key modifications around the core structure have yielded derivatives with distinct isoform selectivity profiles, from p110α-selective to dual γ/δ inhibitors.[2][3][4]
The table below summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyridine derivatives against various PI3K isoforms.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cellular Activity (EC50, µM) | Key Structural Features | Reference |
| Compound 5x | PI3Kα (p110α) | 0.9 | P-Akt Inhibition | Specific substitutions on the pyrazolo[1,5-a]pyridine ring | [2] |
| Compound 57 | PI3Kδ (p110δ) | - | - | Varied central linker with a specific sulfur oxidation state | [3] |
| Compound 58 | PI3Kα (p110α) | - | - | Varied central linker, differs from Cmpd 57 in sulfur oxidation state | [3] |
| Compound 20e | PI3Kγ / PI3Kδ | 4.0 / 9.1 | 0.028 (γ) / 0.013 (δ) | Distinct scaffold with optimized substitutions for dual inhibition | [4] |
Key SAR Insights:
-
Central Linker: The nature of the linker group between the pyrazolo[1,5-a]pyridine core and an appended aryl group is critical for determining isoform selectivity. Subtle changes, such as the oxidation state of a sulfur atom in the linker, can switch selectivity between p110α and p110δ.[3]
-
Aryl Group: The substitution pattern on the arylsulfonyl or arylcarbonyl groups significantly influences binding affinity and potency.
-
Pyrazolo[1,5-a]pyridine Core: Modifications on the core scaffold itself can fine-tune interactions within the ATP binding pocket, enhancing potency and improving pharmacokinetic properties.[2]
Featured Derivatives: A Tale of Two Selectivities
Case Study 1: A Potent and Selective p110α Inhibitor
A novel series of pyrazolo[1,5-a]pyridines demonstrated excellent selectivity for the p110α isoform over other Class Ia PI3Ks.[2] Among these, compound 5x emerged as a particularly potent example, with a p110α IC50 of 0.9 nM .[2] This high biochemical potency translated directly to cellular activity, where it effectively inhibited the phosphorylation of Akt/PKB, a key downstream marker of PI3K activity. Furthermore, compound 5x demonstrated significant in vivo activity in an HCT-116 human xenograft model, underscoring its therapeutic potential.[2]
Case Study 2: A Dual PI3Kγ/δ Inhibitor for Cancer Immunotherapy
Dual inhibition of PI3Kγ and PI3Kδ is an emerging strategy for cancer immunotherapy, as these isoforms are critical for immunosuppression by regulatory T cells and myeloid cells.[4] Researchers developed a series of pyrazolopyridine derivatives as potent and selective dual inhibitors.[4] Compound 20e showed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ , respectively.[4] In cellular assays, it potently inhibited the phosphorylation of AKT.[4] Critically, this compound was shown to repolarize M2 macrophages to the pro-inflammatory M1 phenotype and suppressed tumor growth in a syngeneic mouse model, highlighting its potential as an immunotherapeutic agent.[4]
Experimental Methodologies
The evaluation of novel kinase inhibitors follows a structured workflow, progressing from initial synthesis and biochemical screening to cellular assays and finally to in vivo efficacy models.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Causality: The amount of ADP produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP generated, leading to a lower luminescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing the target kinase, substrate (e.g., a generic peptide), and ATP in a suitable kinase buffer.
-
Add the pyrazolo[1,5-a]pyridine test compound at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Protocol 2: Cellular Assay for PI3K Pathway Inhibition (Western Blot for p-Akt)
This protocol assesses the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of its downstream effector, Akt.
Causality: If a pyrazolo[1,5-a]pyridine derivative successfully inhibits PI3K in cancer cells, the downstream signaling cascade will be blocked. This will prevent the phosphorylation of Akt at key residues (e.g., Ser473). A decrease in the p-Akt signal relative to the total Akt signal indicates effective pathway inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have an active PI3K pathway (e.g., HCT-116) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.[2]
-
Conclusion and Future Outlook
Derivatives of the this compound scaffold represent a highly versatile and potent class of kinase inhibitors. The demonstrated ability to rationally design compounds with high selectivity for different PI3K isoforms—from the cancer-driving p110α to the immunomodulatory p110γ/δ—highlights the therapeutic promise of this chemical series. The high potency, validated cellular activity, and proven in vivo efficacy of lead compounds provide a strong foundation for further drug development efforts.
Future work will likely focus on optimizing the pharmacokinetic and drug-like properties of these inhibitors to improve their oral bioavailability and safety profiles, paving the way for clinical investigation in oncology and inflammatory diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Analogs for Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold represents a privileged core structure in the design of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point in the quest for targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate framework. While direct, comprehensive SAR studies on this specific parent compound are limited in publicly available literature, a wealth of information can be gleaned from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs. By drawing objective comparisons and presenting supporting experimental data from these congeners, we can infer critical insights into the structural modifications that govern biological activity.
The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyridine bicyclic system is a bioisostere of purine, the core of the ATP molecule.[1][2] This structural mimicry allows pyrazolo[1,5-a]pyridine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.[3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[5][6] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[7][8]
The general structure of the this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR at key positions of this framework by analyzing data from analogous series.
Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate.[9][10] The N-aminopyridinium ylide is typically generated in situ from the corresponding N-aminopyridine salt.
Experimental Protocol: General Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates
-
Formation of the N-Aminopyridinium Salt: To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., dichloromethane), add a solution of an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting N-aminopyridinium salt can be isolated by filtration or used directly in the next step.
-
1,3-Dipolar Cycloaddition: To a solution of the N-aminopyridinium salt in a solvent like DMF, add a base (e.g., potassium carbonate) and ethyl propiolate.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
After completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography to yield the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at various positions of the pyrazolo[1,5-a]pyridine scaffold on biological activity, drawing comparisons from published studies on analogous compounds.
Modifications at the 3-Position: The Carboxylate and its Bioisosteres
The ethyl carboxylate at the 3-position is a common feature in this series. However, its conversion to a carboxamide has been shown to be a critical modification for enhancing the biological activity in several related series.
In a study on pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents, the amide moiety was found to be crucial for activity.[9][11] The nature of the substituent on the amide nitrogen (R in the general structure) significantly influences potency. For instance, small hydrophobic groups like methyl, ethyl, or cyclopropyl at this position were well-tolerated, while unsubstituted or phenyl-substituted amides were significantly less potent.[9] This suggests that the R group likely interacts with a hydrophobic pocket in the target enzyme.
Substitutions on the Pyridine Ring (Positions 5, 6, and 7)
The electronic and steric nature of substituents on the pyridine portion of the scaffold plays a significant role in modulating activity.
Position 5: In the context of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the 5-position was found to be optimal for substitution.[9] A methyl group at this position was favorable, and it could be replaced by other small groups like methoxy, ethyl, or chloro without a significant loss of potency.[9] Interestingly, removal of the 5-substituent did not drastically affect the activity against the H37Rv strain, suggesting that this position might be involved in fine-tuning the overall electronic properties or conformation of the molecule rather than direct interaction with the target.[9]
Other Positions (6 and 7): Moving the methyl group from the 5-position to the 4-, 6-, or 7-positions resulted in a significant decrease in antitubercular activity.[9] This highlights the positional importance of substituents on the pyridine ring.
Modifications at the 5-Amino Group and its Analogs
While direct SAR on the 5-amino group of the target compound is scarce, we can infer potential trends from the closely related pyrazolo[1,5-a]pyrimidine scaffold, where the 5-position is analogous. In many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, this position is often substituted with various amine functionalities to engage in hydrogen bonding interactions within the kinase hinge region or to introduce vectors for further chemical elaboration.
For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine core were crucial for potency and selectivity.[8] Often, this position is functionalized with cyclic amines or other groups that can be further substituted to optimize interactions with the target protein.
Comparative Data from Analogous Scaffolds
To provide a quantitative perspective, the following table summarizes the biological activity of representative analogs from related series. It is important to note that these compounds have different biological targets, and the data is presented for comparative purposes to illustrate the impact of structural modifications.
| Scaffold | R1 (Position 5) | R2 (at Position 3) | Target | Activity (IC50/MIC) | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | -CH3 | -NH-CH3 | M. tuberculosis | 0.047 µM | [9] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | -OCH3 | -NH-CH3 | M. tuberculosis | 0.02 µM | [9] |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | -H | -NH-CH3 | M. tuberculosis | 0.06 µM | [9] |
| Pyrazolo[1,5-a]pyrimidine | -Cl | -COOEt | Not Specified | Not Specified | [12] |
| Pyrazolo[1,5-a]pyrimidine | Substituted Pyrrolidine | -CONH-Ar | TrkA | 1-100 nM | [8] |
Conclusion and Future Directions
The structure-activity relationship of pyrazolo[1,5-a]pyridine analogs is a rich area of investigation with significant implications for the development of novel kinase inhibitors. Based on the comparative analysis of related scaffolds, several key takeaways emerge for the optimization of this compound analogs:
-
The 3-position is a critical handle for modulating activity. Conversion of the ethyl ester to a carboxamide is a promising strategy, with the nature of the amide substituent being a key determinant of potency.
-
Substitution on the pyridine ring, particularly at the 5-position, offers a means to fine-tune activity. Small, electron-donating or halogen substituents are generally well-tolerated at this position.
-
The 5-amino group is a prime site for introducing diversity and targeting specific interactions within the kinase active site. Exploration of various substituted amines and bioisosteric replacements at this position is warranted.
Future research should focus on the systematic exploration of these structural modifications on the this compound scaffold against a panel of relevant kinases. Such studies will not only lead to the discovery of potent and selective inhibitors but also provide a more complete and direct understanding of the SAR of this promising class of compounds.
References
- 1. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Privileged Scaffolds: Evaluating Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Against Established Heterocyclic Cores in Drug Design
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Medicine
In the intricate world of drug discovery, the term "privileged scaffold" refers to a molecular framework that is not merely a passive carrier of functional groups, but an active contributor to biological activity.[1] These core structures are capable of interacting with multiple, diverse biological targets, often by mimicking the geometry and pharmacophoric features of endogenous ligands.[1] Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—form the backbone of a vast majority of pharmaceuticals.[2] Their unique physicochemical properties, including the ability to form crucial hydrogen bonds, engage in pi-stacking interactions, and modulate properties like solubility and metabolic stability, make them indispensable tools for the medicinal chemist.[3]
This guide provides an in-depth comparison of the promising pyrazolo[1,5-a]pyridine scaffold, specifically through the lens of its versatile building block, Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate , against established and highly successful heterocyclic systems: Indole , Quinoline , and Pyrimidine . We will dissect their structural attributes, explore their target space, present comparative data on their therapeutic successes, and provide actionable experimental protocols for their synthesis and evaluation.
Focus Scaffold: The Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine system is a fused, bicyclic heteroaromatic scaffold that has garnered significant attention for its structural rigidity, synthetic versatility, and broad range of biological activities.[4] This scaffold is a bioisostere of purine, allowing it to mimic the natural nucleobases and effectively interact with the ATP-binding pockets of various enzymes, particularly kinases.[5] Its fused pyrazole and pyridine rings create a unique electronic and spatial arrangement, offering multiple points for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.[6]
The subject of our focus, This compound (CAS 1101120-35-7), is a key intermediate.[7] The ester at the 3-position is readily converted to carboxamides, a common functional group in bioactive molecules, while the amine at the 5-position provides a vector for further diversification. This scaffold has demonstrated remarkable potential across numerous therapeutic areas:
-
Oncology: Derivatives have shown potent inhibitory activity against a range of protein kinases, including Tropomyosin receptor kinases (TrkA), PI3Kγ/δ, and various Cyclin-Dependent Kinases (CDKs), making them highly valuable in targeted cancer therapy.[5][8][9]
-
Infectious Diseases: The scaffold has been successfully employed to develop novel antitubercular agents with nanomolar potency against multi-drug-resistant Mycobacterium tuberculosis strains.[10][11]
-
Inflammation and Neurology: Pyrazolo[1,5-a]pyridine derivatives have been investigated as anti-inflammatory agents and EP1 receptor antagonists for conditions like overactive bladder.[12][13]
The synthetic accessibility of this core allows for the creation of large, diverse chemical libraries, a crucial advantage in modern drug discovery campaigns.[4]
Conceptual Synthetic Workflow
The general synthesis of the pyrazolo[1,5-a]pyridine core often involves a 1,3-dipolar cycloaddition reaction, a reliable and well-documented method.
Caption: General synthetic route to pyrazolo[1,5-a]pyridine-3-carboxamides.
Comparative Scaffolds: Pillars of Medicinal Chemistry
To contextualize the potential of the pyrazolo[1,5-a]pyridine scaffold, we compare it against three "best-in-class" heterocyclic systems that are fixtures in the portfolios of approved drugs.
The Indole Scaffold
Indole, a fusion of a benzene and a pyrrole ring, is one of the most ubiquitous scaffolds in both natural products and synthetic drugs.[14] It is a core component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. This inherent biological relevance provides a strong foundation for its "privileged" status.[14]
-
Key Features: The indole nitrogen can act as a hydrogen bond donor, and the aromatic system allows for extensive π-stacking interactions. Its structure is found in a multitude of approved drugs, demonstrating its versatility.[15][16]
-
Therapeutic Areas: Dominant in oncology (e.g., Sunitinib, Osimertinib for kinase inhibition), neurology (e.g., Pindolol for hypertension), and anti-inflammatory applications (e.g., Indomethacin).[15][17]
The Quinoline Scaffold
Quinoline consists of a benzene ring fused to a pyridine ring.[18] This scaffold has a long and storied history in medicinal chemistry, famously forming the basis of early antimalarial drugs like chloroquine.[19]
-
Key Features: The quinoline nitrogen is basic and can be protonated, which is often critical for aqueous solubility and forming ionic interactions with target proteins. The rigid, planar structure is an excellent anchor for various substituents.[20]
-
Therapeutic Areas: Historically significant in infectious diseases (antimalarials), it is now a cornerstone of modern oncology, particularly in the development of kinase and topoisomerase inhibitors.[20][21][22]
The Pyrimidine Scaffold
Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms. As a fundamental component of the nucleobases cytosine, thymine, and uracil, its role in biology is profound.
-
Key Features: The two nitrogen atoms are excellent hydrogen bond acceptors, making pyrimidine a superb "hinge-binder" in many kinase inhibitors.[3] It serves as a versatile and metabolically stable bioisostere for phenyl rings, often improving pharmacokinetic properties.[23][24]
-
Therapeutic Areas: Heavily represented in oncology (e.g., Imatinib, Osimertinib), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[23][25][26]
Comparative Analysis: A Data-Driven Overview
The true measure of a scaffold's utility lies in its successful application. The following tables summarize the target classes and provide examples of FDA-approved drugs containing these core structures.
Table 1: Comparison of Target Classes and Therapeutic Areas
| Scaffold | Primary Target Classes | Key Therapeutic Areas |
| Pyrazolo[1,5-a]pyridine | Protein Kinases (Trk, PI3K, CDK), GPCRs, Mycobacterial Enzymes | Oncology, Infectious Disease, Inflammation, Neurology[5][8][9][10][13] |
| Indole | Protein Kinases, GPCRs (Serotonin Receptors), COX Enzymes | Oncology, Neurology, Anti-inflammatory[14][15][17] |
| Quinoline | Protein Kinases, Topoisomerases, Parasitic Enzymes | Oncology, Infectious Disease (Antimalarial)[18][20][21] |
| Pyrimidine | Protein Kinases, Reverse Transcriptase, Dihydrofolate Reductase | Oncology, Antiviral, Antibacterial, Immunology[3][23][25][26] |
Table 2: Selected FDA-Approved Drugs Featuring Each Scaffold
| Scaffold | Drug Name | Primary Indication | Mechanism of Action |
| Pyrazolo[1,5-a]pyrimidine * | Larotrectinib | TRK Fusion Cancers | Pan-TRK Kinase Inhibitor[8] |
| Entrectinib | TRK Fusion & ROS1+ Cancers | Pan-TRK, ROS1, ALK Kinase Inhibitor[8] | |
| Indole | Sunitinib | Renal Cell Carcinoma | Multi-targeted Tyrosine Kinase Inhibitor[17] |
| Indomethacin | Inflammation, Pain | COX-1/COX-2 Inhibitor[15] | |
| Quinoline | Lenvatinib | Thyroid/Renal Cancer | Multi-targeted Tyrosine Kinase Inhibitor[20] |
| Chloroquine | Malaria | Heme Polymerase Inhibitor[19] | |
| Pyrimidine | Imatinib | Chronic Myeloid Leukemia | Bcr-Abl Tyrosine Kinase Inhibitor[23] |
| Osimertinib | Non-Small Cell Lung Cancer | EGFR Tyrosine Kinase Inhibitor[23] |
*Note: Data for the closely related and well-documented Pyrazolo[1,5-a]pyrimidine scaffold is presented, as it shares the fused pyrazole core and targets similar enzyme families, including in FDA-approved drugs.[8]
Experimental Protocols & Methodologies
A core tenet of our scientific approach is the translation of theory into practice. The following protocols provide a validated starting point for researchers working with these scaffolds.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative
This protocol is adapted from methodologies reported for the synthesis of novel antitubercular agents and represents a robust pathway to bioactive compounds from an ethyl ester intermediate.[10][11]
Step 1: Saponification of the Ethyl Ester Intermediate
-
Dissolution: Dissolve Ethyl 5-amino-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add Lithium Hydroxide (LiOH, 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, acidify the mixture to pH ~3-4 with 1N HCl. The resulting precipitate is the carboxylic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 5-amino-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
Step 2: Amide Coupling
-
Reagent Preparation: In an inert atmosphere (N2 or Ar), dissolve the carboxylic acid from Step 1 (1.0 eq), a desired primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous Dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor for completion via TLC.
-
Quenching & Extraction: Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the final carboxamide product.
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based assay to determine the IC50 value of a compound against a protein kinase, a frequent target for all scaffolds discussed.
Workflow Diagram
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme, the test compound dilution (or DMSO for control), and initiate the reaction by adding a mixture of the kinase's substrate and ATP.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal proportional to kinase activity. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and plot the values against compound concentration to determine the IC50 value using non-linear regression.
Conclusion and Future Outlook
The analysis clearly demonstrates that while Indole , Quinoline , and Pyrimidine are well-established, "battle-hardened" scaffolds with numerous blockbuster drugs to their names, the Pyrazolo[1,5-a]pyridine core represents a highly promising and versatile framework.[6] Its synthetic tractability and proven ability to potently inhibit clinically relevant targets, particularly protein kinases, position it as a scaffold of significant interest for developing next-generation therapeutics.[5][9]
The key advantage of the pyrazolo[1,5-a]pyridine scaffold lies in its status as a somewhat less explored chemical space compared to its more famous counterparts. This presents a fertile ground for discovering novel intellectual property and developing inhibitors with unique selectivity profiles or the ability to overcome existing drug resistance mechanisms. As demonstrated by its success in antitubercular drug discovery, its potential extends beyond oncology into critical areas of unmet medical need.[10] For researchers and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold, and versatile intermediates like this compound, should be considered a high-priority platform for inclusion in screening libraries and lead optimization programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Cores: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the drug-like properties of a lead compound. Among the privileged nitrogen-containing fused ring systems, pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have emerged as cornerstones in the development of numerous therapeutic agents.[1][2] Both are bicyclic 5-6 membered aromatic systems containing a bridgehead nitrogen atom, yet subtle differences in their electronic and steric properties lead to distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of these two important scaffolds, offering insights into their physicochemical properties, synthesis, reactivity, and biological applications to aid researchers in making informed decisions during the drug discovery process.
Physicochemical Properties: A Tale of Two Isomers
At first glance, pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine are structural isomers, both with the molecular formula C₇H₆N₂.[3][4] However, the arrangement of the nitrogen atoms in the five-membered ring imparts subtle yet significant differences in their physicochemical characteristics.
| Property | Pyrazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine | Rationale for Differences |
| Molecular Weight | 118.14 g/mol [4] | 118.14 g/mol [3] | Isomers have the same molecular formula. |
| Boiling Point | 37-39 °C / 0.2 mmHg[5] | 103 °C / 1 mmHg[6] | The greater dipole moment of imidazo[1,2-a]pyridine due to the arrangement of nitrogen atoms likely leads to stronger intermolecular forces and a higher boiling point. |
| Density | ~1.14 g/cm³ (Predicted)[5] | 1.165 g/mL at 25 °C[6] | The slightly more compact structure and stronger intermolecular forces of imidazo[1,2-a]pyridine may contribute to its higher density. |
| Refractive Index | 1.6075[4] | 1.626[6] | The difference in electronic distribution affects how the molecules interact with light. |
| pKa (Predicted) | 2.83 ± 0.30[7] | 6.80 ± 0.30[8] | The lone pair on the N1-imidazole nitrogen in imidazo[1,2-a]pyridine is more basic and available for protonation compared to the pyrazole nitrogens in pyrazolo[1,5-a]pyridine, where the lone pairs are more involved in the aromatic system. |
| Solubility | Generally moderate solubility in organic solvents and limited water solubility.[9] | Generally soluble in chloroform and methanol.[8] | The higher basicity and polarity of imidazo[1,2-a]pyridine can lead to better solubility in polar protic solvents. |
Key Insight: The most striking difference lies in the basicity of the two scaffolds. The significantly higher predicted pKa of imidazo[1,2-a]pyridine suggests it will be more readily protonated at physiological pH. This has profound implications for its pharmacokinetic profile, including absorption, distribution, and potential for off-target interactions with acidic cellular compartments.
Synthesis: Convergent Strategies to Core Scaffolds
Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines are accessible through a variety of synthetic routes, often employing cyclization reactions as the key step. The choice of starting materials and reaction conditions allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
Synthesis of Pyrazolo[1,5-a]pyridines
A prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cyclization of N-aminopyridinium salts.[10] This approach allows for the formation of the pyrazole ring onto a pre-existing pyridine scaffold.
Caption: General synthetic scheme for pyrazolo[1,5-a]pyridines.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine
This protocol is a representative example of a common synthetic route.
Step 1: N-Amination of 2-chloropyridine
-
To a solution of 2-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the resulting precipitate and wash with cold dichloromethane to obtain the N-amino-2-chloropyridinium salt.
Step 2: Cyclization with a 1,3-Dicarbonyl Compound
-
Suspend the N-amino-2-chloropyridinium salt (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.
-
Add a base, such as potassium carbonate (2 equivalents), to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrazolo[1,5-a]pyridine.
Synthesis of Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine scaffold is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin synthesis.[11]
Caption: General synthetic scheme for imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol exemplifies the widely used Tschitschibabin reaction.
Step 1: Condensation of 2-aminopyridine and an α-bromoketone
-
Dissolve 2-aminopyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in a solvent such as ethanol or acetone.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the desired substituted imidazo[1,2-a]pyridine.
Chemical Reactivity: A Focus on Regioselectivity
The electronic nature of both scaffolds dictates their reactivity towards electrophilic substitution and C-H functionalization, with distinct regiochemical outcomes.
Electrophilic Aromatic Substitution
For imidazo[1,2-a]pyridine , electrophilic substitution preferentially occurs at the C3 position of the imidazole ring.[12][13] This is because the intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.
In contrast, pyrazolo[1,5-a]pyridine also undergoes electrophilic substitution primarily at the C3 position of the pyrazole ring.[14] However, the reactivity is generally lower than that of imidazo[1,2-a]pyridine due to the more electron-deficient nature of the pyrazole ring compared to the imidazole ring.
Caption: Preferred sites of electrophilic attack on the two cores.
C-H Functionalization
Recent advances in C-H functionalization have provided powerful tools for the late-stage modification of these scaffolds. For imidazo[1,2-a]pyridines , a vast array of C-H functionalization reactions have been developed, predominantly at the C3 position.[15][16] However, methods for functionalization at other positions, such as C5, are also emerging.[15] The amenability of the imidazo[1,2-a]pyridine core to various C-H activation strategies has made it a highly attractive scaffold for generating diverse chemical libraries.
The C-H functionalization of pyrazolo[1,5-a]pyridines is also an active area of research. While the C3 position is the most common site for functionalization, the different electronic properties compared to its imidazo counterpart can lead to different reactivity profiles and require tailored catalytic systems.
Biological Activities and Marketed Drugs: A Diverse Pharmacological Landscape
Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are present in a wide range of biologically active molecules and have been successfully incorporated into marketed drugs.
Imidazo[1,2-a]pyridines are well-represented in marketed drugs, particularly those targeting the central nervous system.[1][17] Their ability to cross the blood-brain barrier and interact with various receptors has been extensively exploited.
Pyrazolo[1,5-a]pyridines and their pyrimidine isosteres are also found in several approved drugs, with applications ranging from oncology to metabolic disorders.[2][18]
| Marketed Drug | Core Scaffold | Therapeutic Area |
| Zolpidem (Ambien) | Imidazo[1,2-a]pyridine | Hypnotic (Insomnia)[19] |
| Alpidem | Imidazo[1,2-a]pyridine | Anxiolytic[20] |
| Saripidem | Imidazo[1,2-a]pyridine | Anxiolytic[19] |
| Zolimidine | Imidazo[1,2-a]pyridine | Antiulcer[1] |
| Minodronic acid | Imidazo[1,2-a]pyridine | Osteoporosis[1] |
| Telacebec (Q203) | Imidazo[1,2-a]pyridine | Antitubercular (in development)[21] |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | Oncology (TRK inhibitor)[18] |
| Entrectinib | Pyrazolo[1,5-a]pyrimidine | Oncology (TRK/ROS1/ALK inhibitor)[18] |
| Indiplon | Pyrazolo[1,5-a]pyrimidine | Hypnotic (Insomnia)[22] |
| Anagliptin | Pyrazolo[1,5-a]pyrimidine | Antidiabetic (DPP-4 inhibitor)[22] |
Metabolic Stability: An Emerging Area of Comparison
While extensive data on the metabolic stability of both scaffolds is not available in a directly comparative format, some inferences can be drawn. The metabolism of imidazo[1,2-a]pyridines can be influenced by their higher basicity, potentially leading to interactions with metabolizing enzymes like cytochrome P450s.
In one comparative study, a pyrazolo[1,5-a]pyrimidine scaffold demonstrated better metabolic stability in human liver microsomes compared to a pyrazolo[1,5-a]pyridine analog, suggesting that the pyrazole-containing core may offer advantages in certain contexts.[23] However, metabolic stability is highly dependent on the specific substituents and their positions on the core scaffold, necessitating experimental evaluation on a case-by-case basis.
Head-to-Head Summary
| Feature | Pyrazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine |
| Basicity (pKa) | Lower (Predicted ~2.83)[7] | Higher (Predicted ~6.80)[8] |
| Synthesis | Commonly from N-aminopyridinium salts.[10] | Commonly via Tschitschibabin reaction.[11] |
| Reactivity | Electrophilic attack at C3.[14] | Electrophilic attack at C3 (more reactive).[12][13] |
| Marketed Drugs | Present in drugs for oncology, metabolic disorders (often as pyrimidine isostere).[2][18] | Well-represented in CNS-acting drugs.[1][17] |
Conclusion
The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores, while isomeric, present distinct profiles for the medicinal chemist. The imidazo[1,2-a]pyridine scaffold, with its higher basicity and well-established reactivity, has been a workhorse in the development of CNS-active agents. The pyrazolo[1,5-a]pyridine core, being less basic, may offer advantages in avoiding certain off-target effects and has shown significant promise in areas such as oncology.
The choice between these two privileged scaffolds should be guided by the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. A thorough understanding of their comparative attributes, as outlined in this guide, will empower researchers to design and develop novel drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine, 97% | Fisher Scientific [fishersci.ca]
- 5. Pyrazolo[1,5-a]pyridine CAS#: 274-56-6 [chemicalbook.com]
- 6. 咪唑并[1,2-a]吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pyrazolo[1,5-a]pyridine CAS#: 274-56-6 [m.chemicalbook.com]
- 8. 274-76-0 CAS MSDS (Imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Buy Pyrazolo[1,5-a]pyridin-7-ol (EVT-15265560) [evitachem.com]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 15. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
A Researcher's Guide to De-Risking Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Framework for Evaluating Off-Target Effects
The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold represent a privileged chemical structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for targeted cancer therapy.[1] These heterocyclic compounds are adept at fitting into the ATP-binding pocket of various kinases, and derivatives have been developed against critical oncology targets such as PI3K, Trk, and CDKs.[1][2][3] However, the high degree of structural similarity across the human kinome presents a significant challenge: ensuring that a novel inhibitor selectively engages its intended target without causing unintended—and potentially toxic—off-target effects.[1]
This guide provides a comprehensive framework for evaluating the off-target liabilities of novel pyrazolo[1,5-a]pyridine-based compounds. We will move beyond a simple listing of protocols to explain the scientific rationale behind a tiered, multi-faceted screening strategy. To illustrate this process, we will use a hypothetical lead candidate, "PzP-Lead," a derivative of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, and compare its performance against an alternative inhibitor, "Compound-X," from a distinct chemical class.
The Crucial First Step: Establishing the On-Target Profile
Before investigating what a compound shouldn't do, it is imperative to rigorously define what it should do. For PzP-Lead, let's assume the primary therapeutic goal is the potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.
The initial characterization involves determining the half-maximal inhibitory concentration (IC50) against the purified enzyme. A radiometric kinase assay is often considered the gold standard for this, as it directly measures the phosphorylation of a substrate and is less prone to interference from compound autofluorescence or light scattering that can plague other methods.[4][5]
Table 1: On-Target Potency of PzP-Lead
| Compound | Target Kinase | Assay Format | IC50 (nM) |
|---|
| PzP-Lead | CDK2/Cyclin A | Radiometric | 8.5 |
This establishes a baseline potency that all subsequent off-target activities will be measured against. The goal is to maximize the therapeutic window—the concentration range where the compound effectively inhibits its target without causing significant off-target effects.
A Tiered Strategy for Off-Target Liability Assessment
A robust de-risking strategy does not rely on a single experiment. It employs a tiered approach, starting with broad, high-throughput screens and progressively moving to more complex, biologically relevant assays for identified hits. This ensures that resources are focused on the most critical liabilities.
Tier 1: Comprehensive Kinase Selectivity Profiling
Given that PzP-Lead is designed as a kinase inhibitor, the most probable off-target liabilities will be other kinases. The initial screen should therefore be a broad kinase panel. Commercial services like Reaction Biology's HotSpot™ or KinaseFinder™ panels offer comprehensive screening against hundreds of human kinases, providing a bird's-eye view of a compound's selectivity.[6][7] These panels typically use radiometric assays at or near the physiological ATP concentration (1 mM) to provide more biologically relevant data.[5]
The results from such a screen allow for the calculation of a selectivity score and highlight any kinases that are inhibited with a potency close to that of the primary target.
Table 2: Hypothetical Kinase Selectivity Profile for PzP-Lead (1 µM Screen)
| Kinase Family | Kinase Target | % Inhibition at 1 µM | Notes |
|---|---|---|---|
| CMGC (On-Target) | CDK2/Cyclin A | 98% | Primary Target |
| CMGC | CDK9/Cyclin T1 | 75% | Potential off-target. Follow up with IC50. |
| TK | ABL1 | 12% | Low activity. |
| AGC | ROCK1 | 65% | Potential off-target. Follow up with IC50. |
| CAMK | DAPK1 | 5% | Low activity. |
| Other | PI3Kα | 2% | Low activity. |
This initial screen immediately flags CDK9 and ROCK1 as potential liabilities that require follow-up IC50 determination to quantify the potency of the off-target interaction.
Tier 2: Broad Safety Pharmacology Profiling
Beyond the kinome, small molecules can interact with a wide range of proteins, leading to unexpected adverse effects. Safety pharmacology panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, are designed to screen compounds against a curated list of targets implicated in clinical adverse events.[8][9][10] These targets include G-protein coupled receptors (GPCRs), ion channels, and transporters. Early identification of hits in these panels can prevent costly failures in later stages of drug development.[11]
Table 3: Hypothetical Safety Pharmacology Profile for PzP-Lead (10 µM Screen)
| Target Class | Target | % Inhibition / Activity at 10 µM | Potential Clinical Implication |
|---|---|---|---|
| GPCR | Adrenergic α1A | 8% | Low risk of cardiovascular effects. |
| Ion Channel | hERG | 15% | Low risk of QT prolongation. |
| Transporter | Dopamine Transporter (DAT) | 4% | Low risk of CNS effects. |
| Enzyme | COX-1 | 6% | Low risk of gastrointestinal effects. |
A "clean" profile in a broad safety panel, as shown hypothetically for PzP-Lead, significantly increases confidence in the compound's safety profile.
Tier 3: Cellular and Phenotypic Confirmation
Biochemical assays are essential, but they don't tell the whole story. It is critical to confirm that the compound's activity translates to a cellular context.[12]
A. Cytotoxicity and Therapeutic Index
A fundamental question is whether the compound kills cancer cells at concentrations where it is active against its target, and whether it spares non-cancerous cells. A standard MTT or SRB assay can determine the cytotoxic IC50 across various cell lines.[13][14]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed both a CDK2-dependent cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of PzP-Lead (e.g., from 0.1 nM to 100 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
The ratio of the cytotoxic IC50 in a normal cell line to the on-target biochemical IC50 provides an initial estimate of the therapeutic index.
Comparative Analysis: PzP-Lead vs. Compound-X
To put the data into context, it's essential to compare PzP-Lead's profile against an alternative. Let's assume Compound-X is a previously published CDK2 inhibitor from a different chemical series.
Table 4: Comparative Selectivity and Cytotoxicity Profile
| Parameter | PzP-Lead | Compound-X | Interpretation |
|---|---|---|---|
| On-Target Potency | |||
| CDK2 IC50 (nM) | 8.5 | 10.2 | Both are potent CDK2 inhibitors. |
| Kinase Selectivity | |||
| CDK9 IC50 (nM) | 150 | >10,000 | PzP-Lead has moderate off-target activity on CDK9. |
| ROCK1 IC50 (nM) | 450 | 8,000 | PzP-Lead has moderate off-target activity on ROCK1. |
| Selectivity (CDK9/CDK2) | ~18-fold | >980-fold | Compound-X is significantly more selective over CDK9. |
| Cellular Activity | |||
| MCF-7 IC50 (µM) | 0.5 | 0.8 | Both show on-target effects in a cancer cell line. |
| MCF-10A IC50 (µM) | 15.0 | 5.5 | PzP-Lead is less toxic to non-cancerous cells. |
| Therapeutic Index | ~29-fold | ~7-fold | PzP-Lead has a better therapeutic index in this assay. |
Expert Analysis:
This comparative data tells a nuanced story. While Compound-X demonstrates superior kinase selectivity in biochemical assays, PzP-Lead exhibits a better safety window in cell-based assays (i.e., a larger gap between its anti-proliferative effect in cancer cells and its general cytotoxicity in normal cells). The moderate inhibition of ROCK1 by PzP-Lead might contribute to its cytotoxicity profile, but it is less toxic overall than Compound-X at higher concentrations. This highlights the critical principle that biochemical selectivity does not always translate directly to cellular safety. Factors like cell permeability, metabolism, and engagement of multiple cellular pathways play a complex role.
Conclusion and Forward Look
The evaluation of off-target effects is a cornerstone of modern drug discovery. For promising scaffolds like the pyrazolo[1,5-a]pyridines, a systematic, multi-tiered approach is non-negotiable. This guide has outlined a logical workflow, beginning with precise on-target potency determination, followed by broad biochemical profiling across the kinome and safety-relevant targets, and culminating in crucial cell-based validation.
The comparative analysis of our hypothetical PzP-Lead and Compound-X underscores that no single data point tells the whole story. A successful drug development program relies on integrating diverse datasets to build a comprehensive risk profile, enabling informed decisions and guiding medicinal chemistry efforts to mitigate identified liabilities and engineer safer, more effective medicines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. landing.reactionbiology.com [landing.reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is present in a variety of compounds with diverse biological activities. The efficient and scalable synthesis of this molecule is therefore a critical aspect of its application in pharmaceutical research. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a summary of their respective efficiencies. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, step economy, and the availability of starting materials. The molecular structure of the target compound is presented below:
-
Molecular Formula: C₁₀H₁₁N₃O₂[1]
-
Molecular Weight: 205.21 g/mol
Route 1: Synthesis via 1,3-Dipolar Cycloaddition of a Pyridinium Ylide
This route builds the pyrazolo[1,5-a]pyridine core through a [3+2] cycloaddition reaction. The key steps involve the N-amination of a pyridine precursor followed by the in-situ generation of a pyridinium ylide, which then reacts with an appropriate dipolarophile.
Causality of Experimental Choices
The choice of 2-aminopyridine as the starting material is strategic, as the amino group at the 2-position of the pyridine ring ultimately becomes the 5-amino group in the final pyrazolo[1,5-a]pyridine product. The N-amination is a crucial step to activate the pyridine ring for the subsequent cycloaddition. Hydroxylamine-O-sulfonic acid is a commonly used and effective reagent for this transformation. The subsequent 1,3-dipolar cycloaddition with ethyl propiolate provides the desired carboxylate functionality at the 3-position of the heterocyclic system in a highly convergent manner.[2][3]
Experimental Protocol
Step 1: Synthesis of 1,2-diaminopyridinium iodide
-
To a freshly prepared solution of hydroxylamine-O-sulfonic acid (11.3 g, 0.10 mol) in 65 mL of cold water, add 2-aminopyridine (28.2 g, 0.30 mol).
-
Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring and add potassium carbonate (13.8 g, 0.10 mol).
-
Remove water and excess 2-aminopyridine by rotary evaporation at 30-40°C.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 57% hydriodic acid (14 mL, 0.10 mol) and store the resulting solution at -20°C for 1 hour to induce crystallization.
-
Collect the solid by filtration and recrystallize from absolute ethanol to yield 1,2-diaminopyridinium iodide.
Step 2: Synthesis of this compound
-
Suspend 1,2-diaminopyridinium iodide (2.37 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of dimethylformamide (DMF).
-
To this suspension, add ethyl propiolate (1.0 mL, 10 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via Cyclocondensation of 3-Aminopyrazole
This approach utilizes a pre-formed pyrazole ring and constructs the fused pyridine ring through a cyclocondensation reaction with a suitable three-carbon electrophile.
Causality of Experimental Choices
The selection of 3-aminopyrazole as the nucleophile is central to this route. The two nitrogen atoms of the amino group and the adjacent ring nitrogen act as the nucleophilic centers for the cyclization. Diethyl 2-(ethoxymethylene)malonate serves as the three-carbon electrophile, which not only participates in the ring formation but also incorporates the desired ethyl carboxylate group at the 3-position of the final product. The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization, often with the removal of ethanol as a byproduct. This method is a classic example of building a fused heterocyclic system from a suitably functionalized precursor.
Experimental Protocol
Step 1: Synthesis of this compound
-
A mixture of 3-aminopyrazole (0.83 g, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol) is heated at 130-140°C for 2 hours.
-
During this time, ethanol is distilled from the reaction mixture.
-
Cool the reaction mixture to room temperature, at which point it solidifies.
-
Recrystallize the solid from ethanol to obtain this compound.
Workflow Diagramdot
digraph "Route 2" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="3-Aminopyrazole"]; B [label="Diethyl 2-(ethoxymethylene)malonate,\n130-140°C"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Cyclocondensation"]; B -> C; }
References
The Kinase Inhibitor's Dilemma: A Comparative Guide to Cross-Reactivity Profiling of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling kinase inhibitor cross-reactivity. The human kinome, with its 500+ members, is a landscape of highly conserved ATP-binding pockets, making off-target interactions a persistent concern that can lead to unforeseen toxicities or polypharmacology.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the privileged Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate scaffold. We will delve into the causality behind experimental choices for profiling, present supporting data, and offer detailed protocols to empower your own inhibitor development programs.
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are celebrated scaffolds in medicinal chemistry.[2] Their innate ability to act as hinge-binders in the ATP pocket of kinases has led to the development of inhibitors against a range of high-value oncology and immunology targets, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), B-Raf, and Casein Kinase 2 (CK2).[1][3] However, the very features that make this scaffold so effective also necessitate a rigorous evaluation of its selectivity.
Comparative Cross-Reactivity Analysis
While a single, comprehensive head-to-head kinome scan of multiple inhibitors derived directly from this compound is not publicly available, we can synthesize a comparative view from the extensive body of literature on this scaffold class. The following table collates inhibitory activity (IC50) data for representative compounds against their primary targets and key off-targets, illustrating the diverse selectivity profiles that can be achieved through chemical modification of the core structure.
Table 1: Comparative Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine/pyrimidine-Based Kinase Inhibitors
| Compound ID/Name | Primary Target(s) | Primary Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Reference |
| Compound 28 (Macrocyclic) | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | Not specified | Not specified | [3] |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 3, 30, 90 | CDK5, CDK7 | 30, 250 | |
| Pyrazolopyrimidine Derivative | B-Raf | Data not specified as IC50 | Not specified | Not specified | [4] |
| Compound 2i | CK2 | 45 | Not specified | Not specified |
Disclaimer: The data in this table is compiled from different sources and should be interpreted with caution, as experimental conditions may vary.
This data, though fragmented, highlights a crucial concept in kinase inhibitor design: subtle modifications to the pyrazolo[1,5-a]pyridine scaffold can dramatically shift the selectivity profile. For instance, the macrocyclic structure of Compound 28 appears to confer high potency against the Trk family of kinases.[3] In contrast, BS-194 demonstrates potent inhibition of several CDKs, with selectivity against other kinases. The development of B-Raf and CK2 inhibitors from this scaffold further underscores its versatility.[4]
The "Why" Behind the "How": Choosing a Profiling Strategy
The choice of a kinase inhibitor profiling strategy is as critical as the chemical synthesis itself. It is a decision driven by a balance of throughput, sensitivity, cost, and the desired depth of information. The overarching goal is to create a self-validating system where the results from one assay can be confirmed and expanded upon by another.
There are two main categories of biochemical kinase assays: activity assays and binding assays.[5] Activity assays measure the catalytic output of the kinase, i.e., the phosphorylation of a substrate, while binding assays quantify the direct interaction between the inhibitor and the kinase.[5]
For a comprehensive understanding of cross-reactivity, a tiered approach is often most efficient.[3] An initial high-throughput screen of a new compound at a single, high concentration against a large panel of kinases can quickly identify potential off-targets.[3] This is followed by dose-response curves to determine the IC50 values for the primary target and any significant off-targets.[3]
Chemoproteomic methods, such as kinobeads, offer a powerful alternative or complement to traditional biochemical assays. These affinity chromatography-based techniques use immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate, allowing for the simultaneous assessment of inhibitor binding to hundreds of native kinases in a more physiological context.
Visualizing the Molecular Battleground: Key Signaling Pathways
To appreciate the significance of selective kinase inhibition, it is essential to understand the biological context in which these enzymes operate. The following diagrams illustrate the signaling pathways of four key kinases often targeted by pyrazolo[1,5-a]pyridine derivatives.
Caption: The B-Raf/MAPK signaling pathway.
Caption: The Trk signaling pathway.[6]
Caption: The role of CDK9 in transcriptional regulation.[7]
Caption: Major signaling pathways regulated by CK2.[8]
Experimental Protocol: In Vitro Biochemical Kinase Assay
The following is a detailed, step-by-step methodology for a standard in vitro biochemical kinase assay to determine the IC50 of an inhibitor. This protocol is foundational for assessing both on-target potency and off-target activity.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compound (solubilized in DMSO)
-
Positive control inhibitor
-
Negative control (DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
Microplate reader (luminometer or fluorescence reader)
-
384-well microplates
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Causality: A serial dilution is crucial for generating a dose-response curve, which is necessary to accurately calculate the IC50 value. DMSO is used as it can solubilize a wide range of organic molecules.
-
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound (or DMSO for the control) in the kinase reaction buffer.
-
Causality: Pre-incubating the kinase with the inhibitor allows for the binding to reach equilibrium before the enzymatic reaction is initiated.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well.
-
Causality: The addition of ATP, the kinase's co-substrate, starts the phosphorylation reaction. The concentration of ATP is often kept at or near its Michaelis-Menten constant (Km) to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined amount of time (e.g., 60 minutes).
-
Causality: This allows the enzymatic reaction to proceed. The time is optimized to be within the linear range of the reaction to ensure the measured activity is proportional to the enzyme concentration.
-
-
Detection: Stop the reaction (if required by the detection kit) and add the detection reagent according to the manufacturer's instructions.
-
Causality: The detection reagent quantifies the extent of the kinase reaction. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Signal Measurement: After a short incubation to allow the detection signal to stabilize, measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a versatile and powerful starting point for the development of potent kinase inhibitors. The evidence from the literature strongly suggests that through careful structure-activity relationship studies, a high degree of selectivity for various kinase targets can be achieved. However, this guide also underscores the critical importance of comprehensive cross-reactivity profiling. As drug discovery moves towards increasingly targeted therapies, a deep understanding of a compound's kinome-wide interactions is not just advantageous, but essential for both efficacy and safety. Future research should focus on generating more head-to-head comparative profiling data for this important class of inhibitors to better guide the development of the next generation of targeted therapeutics. Challenges such as drug resistance and off-target effects remain, and overcoming them will require a continued focus on optimizing selectivity and bioavailability.[1]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
This guide provides essential safety and disposal protocols for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1101120-35-7). As a niche heterocyclic compound often used in pharmaceutical research and drug development, comprehensive public data on its specific toxicity and environmental fate is limited. The available Safety Data Sheet (SDS) lacks detailed hazard and disposal information[1]. Therefore, this directive is built upon established principles of chemical safety, regulatory standards for hazardous waste, and the known characteristics of analogous chemical structures, such as pyridine and pyrazole derivatives.
The foundational principle of this guide is precaution. In the absence of complete data, this compound and any materials contaminated with it must be handled and disposed of as hazardous chemical waste. This ensures the highest level of safety for laboratory personnel and guarantees environmental protection in compliance with regulations set forth by the Environmental Protection Agency (EPA).
Compound Profile and Inferred Hazard Assessment
A thorough understanding of the compound's identity and potential hazards is the first step in safe handling and disposal. While a complete, peer-reviewed toxicological profile is not available, we can infer potential risks based on its chemical class and data from similar molecules.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 1101120-35-7 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][6][7] |
| Molecular Weight | 205.21 g/mol | [4][5] |
Inferred Hazards: Based on GHS classifications for structurally related pyrazole compounds, this chemical should be treated as potentially hazardous[8][9]. The pyridine moiety also suggests a need for caution, as pyridine derivatives are often flammable, toxic, and irritating[10]. Researchers must assume the following hazards:
Pre-Disposal Safety Protocols: Handling and Spill Control
Proper disposal begins with safe handling during use. The following protocols are mandatory to minimize exposure and prevent uncontrolled release into the environment.
Personal Protective Equipment (PPE) and Engineering Controls
Your primary defense against chemical exposure is a combination of appropriate PPE and engineering controls.
-
Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or fine dust[10][12]. An eyewash station and safety shower must be readily accessible[13][14].
-
Eye Protection: Wear chemical splash goggles or safety glasses with side shields[10].
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the compound[12][15].
-
Body Protection: A standard laboratory coat is required to protect clothing and skin[10].
Spill Management
Accidents can happen, and a clear, pre-defined plan is critical.
-
Evacuate and Alert: Immediately alert colleagues in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth to contain the material[13][16]. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if there is any concern about flammability[16][17].
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 3.
Step-by-Step Disposal Workflow
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) framework, which holds the generator responsible for the waste from "cradle to grave"[18][19].
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous: Due to the lack of definitive safety data and the potential hazards inferred from its chemical structure, all waste containing this compound must be classified as hazardous waste[10][18]. This includes the neat compound, solutions, and any contaminated lab materials (e.g., pipette tips, gloves, absorbent pads).
-
Segregate Waste Streams: Do not mix this waste with non-hazardous materials or other incompatible waste streams[10][20]. It should be kept separate from strong oxidizing agents and acids during storage and in waste containers[13][14]. Crucially, never pour this chemical or its solutions down the drain [10][12].
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Collect all waste in a designated, approved hazardous waste container made of compatible material (e.g., glass or high-density polyethylene)[12][20]. The container must have a secure, tight-fitting lid.
-
Label the Container Correctly: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[10].
-
The full chemical name: "this compound".
-
A clear indication of the associated hazards: "Toxic," "Irritant."
-
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when actively adding waste[20]. This prevents the release of vapors and reduces the risk of spills.
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA[10].
-
Safe Storage: The SAA must be in a well-ventilated, secure area away from ignition sources[12][13]. It is best practice to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container[10].
Step 4: Final Disposal Arrangement
-
Contact EHS: Do not attempt to dispose of the waste yourself. The final step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal contractor to arrange for pickup[10].
-
Manifest and Transport: The waste will be collected by a registered transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF)[18][21]. The EHS department will handle the necessary paperwork, including the Uniform Hazardous Waste Manifest, which tracks the waste to its final destination[21].
-
Probable Disposal Method: For compounds like this, high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers is a common and effective disposal method, ensuring complete destruction[15].
Visualized Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. 1101120-35-7|this compound|BLD Pharm [bldpharm.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 1101120-35-7 | INDOFINE Chemical Company [indofinechemical.com]
- 7. PubChemLite - this compound (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 8. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. actylislab.com [actylislab.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
- 16. lobachemie.com [lobachemie.com]
- 17. media.laballey.com [media.laballey.com]
- 18. epa.gov [epa.gov]
- 19. youtube.com [youtube.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Navigating the Safe Handling of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
While a comprehensive Globally Harmonized System (GHS) classification for this compound is not consistently available, a critical evaluation of its structural motifs—an aminopyridine and a pyrazole ring system—along with data from structurally similar compounds, allows for a proactive hazard assessment.
A Safety Data Sheet (SDS) for a related compound, ethyl 5-amino-1H-pyrazole-3-carboxylate, indicates the following GHS hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Furthermore, the aminopyridine functional group is known for its potential toxicity. Therefore, it is prudent to handle this compound with a degree of caution commensurate with these potential hazards.
Key Hazard Considerations:
| Hazard Type | Potential Effects | Causality |
| Acute Oral Toxicity | Harmful if ingested. | The nitrogen-containing heterocyclic structure can interfere with biological processes. |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | The chemical properties of the compound can disrupt the skin's natural barrier. |
| Eye Irritation | Can cause significant irritation, redness, and discomfort upon contact with the eyes. | Direct contact can lead to inflammation of the eye tissues. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | Fine particles can be readily inhaled, leading to localized inflammation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential when handling this compound. The following PPE is mandatory and should be selected and used in accordance with your institution's Chemical Hygiene Plan and OSHA standards.[2][3]
Hand Protection: The Critical Barrier
Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[4] However, the choice of glove material and thickness should be informed by the solvents used to handle the compound.
-
For solid handling: Standard nitrile examination gloves (minimum 5-mil thickness) are generally sufficient.
-
For solutions: The breakthrough time of the solvent through the glove material is a critical factor.
Nitrile Glove Breakthrough Times for Common Solvents:
| Solvent | Breakthrough Time (minutes) | Recommendation |
| Dimethyl sulfoxide (DMSO) | >480[5] | Excellent resistance. Suitable for prolonged use. |
| Dichloromethane (DCM) | < 1[6] | Not Recommended. Use thicker, more resistant gloves such as Viton® or laminate film gloves. If incidental contact occurs, change gloves immediately. |
Best Practices for Glove Use:
-
Always inspect gloves for tears or punctures before use.
-
Change gloves immediately if you suspect contamination.
-
Never wear gloves outside of the laboratory.
-
Wash hands thoroughly after removing gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
Chemical splash goggles are the minimum requirement for eye protection when handling this compound in solid or solution form.[7] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is recommended.[7] All eye and face protection must be ANSI Z87.1 certified.[7]
Protective Clothing: Minimizing Skin Exposure
A flame-resistant lab coat, fully buttoned, should be worn at all times in the laboratory.[7] Long pants and closed-toe shoes are also mandatory to ensure complete skin coverage.[7]
Respiratory Protection: A Precautionary Measure
Given the potential for respiratory irritation, it is recommended to handle solid this compound in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][8] Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit-testing.
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring reproducible experimental outcomes.
Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface is clean and free of contaminants.
-
Tare Weighing: Use a tared weigh boat or vial to accurately measure the desired amount of the compound.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Closure: Tightly cap the stock container immediately after use.
Solution Preparation
-
Solvent Selection: Choose a solvent for which you have appropriate PPE, particularly gloves with adequate chemical resistance.
-
Dissolution: Add the solvent to the vial containing the weighed solid.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, sonication can be used.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
Waste Segregation
All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps Waste: Contaminated needles and syringes.
Waste Collection and Labeling
-
Containers: Use designated, leak-proof containers that are compatible with the chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste. Never dispose of chemical waste down the drain or in the regular trash.[9]
Diagrams and Visualizations
DOT Script for PPE Selection Workflow:
References
- 1. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labequipmentdirect.com [labequipmentdirect.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. wellbefore.com [wellbefore.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
